molecular formula C13H23NO3 B1404812 tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate CAS No. 1423031-08-6

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Cat. No.: B1404812
CAS No.: 1423031-08-6
M. Wt: 241.33 g/mol
InChI Key: JKPXTNAZYQNFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXTNAZYQNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Cycloheptyl Scaffold: A Technical Guide to Screening tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Identity: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate CAS: 1423031-08-6 Role: Fragment-Based Drug Discovery (FBDD) Scaffold / Synthetic Intermediate

In modern medicinal chemistry, the seven-membered cycloheptane ring represents a "privileged scaffold" often underutilized compared to its cyclohexyl counterparts. This specific molecule combines a lipophilic Boc-protected amine with a reactive ketone handle on a flexible cycloheptyl core.

It is rarely a final drug itself but rather a high-value fragment or building block . Its biological screening is typically conducted in two contexts:

  • Fragment Screening: Identifying weak affinity starting points (

    
     > 10 
    
    
    
    M) for targets with hydrophobic pockets (e.g., GPCRs, Ion Channels).
  • Covalent Probe Discovery: Utilizing the ketone functionality as a reversible covalent warhead (acting as a transition-state mimic) against hydrolases like Cysteine Proteases or Serine Esterases .

This guide outlines the technical workflow for screening this scaffold, validating its binding, and assessing its developability.

Physicochemical Profiling (Pre-Screening)

Before biological introduction, the compound must undergo rigorous physicochemical characterization. The Boc group significantly increases lipophilicity, which can lead to false positives via aggregation.

Table 1: Calculated Physicochemical Properties

PropertyValue (Approx.)Implication for Screening
Molecular Weight 241.33 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~2.5 - 2.8Moderate lipophilicity; risk of non-specific binding in biochemical assays.
TPSA ~55 ŲGood membrane permeability predicted.
Solubility (aq) Low (< 100

M)
Critical: Requires DMSO stock; buffer must contain surfactant (e.g., 0.01% Triton X-100).
Rotatable Bonds 4High conformational flexibility (entropy penalty upon binding).
Protocol 1: Solubility & Aggregation Check

Rationale: Boc-protected fragments often form colloidal aggregates that sequester enzymes, leading to false inhibition.

  • Prepare Stock: Dissolve to 100 mM in

    
    -DMSO.
    
  • DLS Assay: Dilute to 100

    
    M in assay buffer (PBS, pH 7.4). Measure via Dynamic Light Scattering (DLS).
    
  • Criteria: If particle radius > 5 nm or polydispersity index (PDI) > 0.2, the compound is aggregating. Action: Add 0.01% Tween-20 or reduce concentration.

Biological Screening Workflow

Since this molecule is a fragment, standard


 assays may miss activity due to low affinity. Biophysical methods are required.
Workflow Visualization

ScreeningCascade Start Compound Stock (DMSO) QC QC: LCMS & DLS (Purity/Solubility) Start->QC Primary Primary Screen: SPR or STD-NMR QC->Primary Pass Hit Hit Confirmation Primary->Hit Binding Detected Func Functional Assay (Enzymatic/Cellular) Hit->Func Mechanism Check Chem Chemical Evolution (Deprotection/Expansion) Hit->Chem SAR Expansion Func->Chem Potency Data

Figure 1: The Fragment Screening Cascade. Prioritizes biophysical validation before functional testing to rule out artifacts.

Method A: Surface Plasmon Resonance (SPR)

Target Application: Binding affinity (


) determination against immobilized proteins (e.g., Proteases, Kinases).
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of target protein (Target level: ~3000 RU for fragments).

  • Running Buffer: PBS-P+ (contains 0.05% Surfactant P20) + 2% DMSO (matched to sample).

  • Injection: "Clean Screen" mode. Inject compound at 50, 100, 200

    
    M.
    
  • Analysis: Look for "square wave" sensorgrams indicating rapid on/off rates (typical for fragments).

Method B: Fluorogenic Enzymatic Assay (Protease Focus)

Rationale: The ketone on the cycloheptyl ring can act as a reversible electrophile, attacking the active site cysteine or serine of a protease.

  • Substrate: Z-Phe-Arg-AMC (fluorescent upon cleavage).

  • Protocol:

    • Incubate Enzyme (5 nM) + Compound (titration 1

      
      M - 500 
      
      
      
      M) for 30 mins at RT.
    • Add Substrate (10

      
      M).
      
    • Measure Slope of Fluorescence (RFU/min) vs. Time.

  • Mechanism Check: If time-dependent inhibition is observed, the ketone may be forming a slow-reversible covalent bond.

Chemical Biology & Derivatization Strategy

Once binding is confirmed, the molecule is treated as a "seed." The Boc group is a placeholder; the real value lies in deprotecting the amine to introduce specific interactions.

The "Grow" Strategy
  • N-Deprotection: Treat with TFA/DCM to yield the free amine.

    • New Vector: The primary amine can now engage Glu/Asp residues in the target pocket.

  • Reductive Amination: React the ketone with diverse amines.

    • Result: Locks the flexible ring into a specific conformation and adds new binding groups.

  • Ring Expansion/Contraction: If the 7-membered ring is too floppy (entropic penalty), synthesize the 6-membered analog to check for improved fit.

Table 2: Derivatization Pathways

ReactionReagentProduct ClassBiological Goal
Boc-Removal TFA or HCl/Dioxane

-amino ketone (salt)
Improve solubility; form salt bridges.
Ketone Reduction NaBH


-amino alcohol
Transition state mimic for aspartyl proteases.
Oximation NH

OH

HCl
Oxime derivativeProbe hydrogen bonding; improve metabolic stability.

Troubleshooting & Validation (Self-Correction)

Common Failure Modes
  • The "Sticky" Artifact:

    • Observation: Compound inhibits everything (promiscuous).

    • Test: Run assay with 0.1 mg/mL BSA. If potency drops significantly, the compound was non-specifically binding to the protein surface.

  • Boc-Instability:

    • Observation: Assay results drift over 24 hours.

    • Cause: Acidic buffers can slowly degrade the Boc group.

    • Fix: Ensure buffer pH > 6.0 and store stocks in anhydrous DMSO.

  • Stereochemistry:

    • Note: The CAS 1423031-08-6 is typically supplied as a racemate.

    • Requirement: If active, you must separate enantiomers (Chiral HPLC) to determine the eutomer (active isomer).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • BenchChem. (2025). "The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development."[1] BenchChem Technical Reports. Link

  • Matošević, A., & Bosak, A. (2020).[2] "Carbamate group as structural motif in drugs: a review." Arhiv za Higijenu Rada i Toksikologiju. Link

  • PubChem. (2025).[3] "Compound Summary: tert-butyl N-(2-hydroxyethyl)carbamate derivatives." National Library of Medicine. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

Sources

"tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and application of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate .

A Pivotal Scaffold for Medium-Ring Pharmacophore Expansion[1]

CAS: 1251732-26-1 Formula:


Molecular Weight:  241.33  g/mol
Class: 

-Amino Ketone (Mannich Base Derivative) / Medium-Ring Building Block
Executive Summary: The Medium-Ring Advantage

In modern drug discovery, the "escape from flatland" initiative drives the demand for non-aromatic,


-rich scaffolds. While cyclohexane derivatives are ubiquitous, cycloheptane  cores offer unique conformational flexibility (pseudorotation) and distinct vectors for substituent display.

tert-Butyl N-[(2-oxocycloheptyl)methyl]carbamate represents a high-value synthetic intermediate. It functionalizes the cycloheptanone ring at the


-position with a protected amine, creating a "bifunctional toggle":
  • The Ketone: Ready for reductive amination, Grignard addition, or Wittig olefination.

  • The Protected Amine: A latent nucleophile ready for cyclization upon deprotection.

This guide details the robust synthesis of this intermediate and its transformation into fused bicyclic heterocycles (e.g., octahydrocyclohepta[b]pyrroles), which are bioisosteres for indole and quinoline cores in GPCR and kinase inhibitor programs.

Synthetic Architecture

Direct amino-methylation of cycloheptanone using tert-butyl carbamate and formaldehyde is often low-yielding due to the instability of the intermediate iminium species and competitive bis-alkylation.

The authoritative route utilizes the Mannich-Elimination-Addition sequence. This protocol ensures regioselectivity and high yields by passing through a quaternary ammonium salt (Eschenmoser-type intermediate).

2.1. Retrosynthetic Logic (DOT Diagram)

SynthesisWorkflow Cycloheptanone Cycloheptanone (Starting Material) MannichBase 2-(Dimethylaminomethyl) cycloheptanone Cycloheptanone->MannichBase HCHO, HNMe2 (Mannich) QuatSalt Quaternary Methyl Ammonium Salt MannichBase->QuatSalt MeI (Methylation) Exomethylene 2-Methylenecycloheptanone (In Situ Enone) QuatSalt->Exomethylene Base (Elimination) FinalProduct tert-Butyl N-[(2-oxocycloheptyl) methyl]carbamate Exomethylene->FinalProduct Boc-NH2 / Michael Addn. (or Azide -> Red -> Boc)

Caption: Stepwise construction of the target scaffold via a reactive exocyclic enone intermediate.

Detailed Experimental Protocols
Phase 1: Synthesis of the Mannich Base Precursor

Objective: Install the carbon scaffold at the


-position.
  • Reagents: Cycloheptanone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine hydrochloride (1.2 eq), Ethanol (Solvent), HCl (cat).

  • Procedure:

    • Combine cycloheptanone, paraformaldehyde, and dimethylamine HCl in ethanol.

    • Add catalytic concentrated HCl.

    • Reflux for 12–16 hours. The reaction passes through an iminium ion which is attacked by the enol of cycloheptanone.

    • Workup: Concentrate solvent. Basify with NaOH to liberate the free amine. Extract with

      
      . Distill to obtain 2-(dimethylaminomethyl)cycloheptanone .
      
Phase 2: Quaternization & Substitution (The "Spring-Loaded" Step)

Objective: Convert the dimethylamine group into a leaving group to facilitate substitution with the desired carbamate or azide equivalent.

  • Reagents: Mannich base (from Phase 1), Methyl Iodide (MeI),

    
    .
    
  • Procedure:

    • Dissolve the Mannich base in anhydrous diethyl ether at 0°C.

    • Add MeI (1.1 eq) dropwise. ( Safety: MeI is a potent alkylator. Use in fume hood.)

    • Stir at RT for 4 hours. A white precipitate (the quaternary ammonium iodide) will form.

    • Filter and dry the solid.

Phase 3: Formation of the Target Carbamate

Strategy: We utilize a "Michael-type" addition. The quaternary salt eliminates to form 2-methylenecycloheptanone (an exocyclic enone) in situ, which acts as a Michael acceptor for the nitrogen nucleophile.

  • Option A (Direct Displacement): Reaction with Sodium Azide followed by Staudinger reduction and Boc protection. (Highest Reliability).

  • Option B (Direct Amine Addition): Reaction with tert-butyl carbamate anion (lower yield due to pKa mismatch).

Recommended Protocol (Option A - Azide Route):

  • Displacement: Suspend the quaternary salt in 1:1 Water/Acetone. Add

    
     (1.5 eq). Heat to 60°C for 4 hours. The intermediate exocyclic enone forms and is immediately trapped by azide.
    
  • Reduction: Hydrogenate the crude azide (

    
    , Pd/C) in MeOH containing 
    
    
    
    (1.1 eq).
  • Result: The amine forms and is immediately trapped by the Boc anhydride, yielding tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate .

Reactivity Profile & Applications

Once synthesized, this molecule acts as a "linchpin" for diversity-oriented synthesis.

4.1. Divergent Synthesis Map (DOT Diagram)

ReactivityHub Core tert-Butyl N-[(2-oxocycloheptyl) methyl]carbamate Spiro Spirocyclic Hydantoins (Bucherer-Bergs) Core->Spiro KCN, (NH4)2CO3 Fused Octahydrocyclohepta[b]pyrroles (Reductive Cyclization) Core->Fused 1. TFA (Deprotect) 2. NaBH(OAc)3 (Red. Amination) AminoAlc cis/trans-2-(Aminomethyl) cycloheptanol Core->AminoAlc NaBH4 (Ketone Red.)

Caption: The scaffold serves as a precursor for spirocycles, fused bicyclics, and amino-alcohols.[1][2]

4.2. Key Transformation: Synthesis of Fused Azepines/Pyrroles

The most valuable application of this intermediate is the synthesis of octahydrocyclohepta[b]pyrroles .

  • Mechanism: Removal of the Boc group (TFA/DCM) exposes the primary amine. In the presence of a reducing agent (

    
    ), the amine attacks the ketone intramolecularly to form an imine, which is instantly reduced.
    
  • Stereochemistry: This reduction typically favors the cis-fused ring system due to the constraints of the transition state.

4.3. Data Specifications
PropertyValueNote
Appearance White to Off-White SolidLow melting point solid or viscous oil depending on purity.

NMR Diagnostic

3.20–3.40 (m, 2H)
Signals for

protons.
IR Diagnostic 1690–1710

Strong Carbonyl (

) and Carbamate stretch.
Solubility DCM, EtOAc, MeOHInsoluble in water.
Stability Stable at -20°CAvoid prolonged exposure to acidic moisture (Boc cleavage).
Strategic Commentary for Drug Developers
  • Isostere Potential: This scaffold allows for the replacement of the flat phenyl ring in benzylamines with a puckered, 7-membered ring, increasing solubility and metabolic stability (blocking CYP450 oxidation sites common on flat aromatics).

  • Chirality: The C2 position is chiral. While the Mannich synthesis produces a racemate, asymmetric synthesis is possible using organocatalysts (e.g., L-Proline derivatives) during the initial Mannich step, or via enzymatic kinetic resolution of the resulting amino-alcohol.

References
  • Mannich Reaction Mechanisms: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. Link

  • Eschenmoser's Salt Utility: Schreiber, J., et al. (1971). Dimethyl(methylene)ammonium Iodide. Angewandte Chemie International Edition. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Medium Ring Synthesis: Paquette, L. A. (2004). The Development of Seven-Membered Ring Synthesis. Wiley-VCH. (General Reference for Cycloheptane chemistry).
  • Boc-Protection Standards: Sheers, G. W., et al. (2020). Selective Protection of Polyamines. Organic Syntheses. Link

Disclaimer: This guide outlines synthetic procedures involving hazardous chemicals (alkylating agents, azides). All protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

"tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs, Synthesis, and Medicinal Chemistry Applications

Executive Summary

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate represents a specialized class of Boc-protected


-amino ketones  (Mannich bases). While 6-membered ring analogs (cyclohexanones) are ubiquitous in drug development (e.g., Edoxaban intermediates), the 7-membered cycloheptanone  scaffold offers unique conformational flexibility and entropy profiles often exploited to break patent space or improve binding affinity in kinase and GPCR targets.

This guide details the synthesis, stability, and divergent application of this scaffold. It moves beyond standard recipes to explain the why behind the chemistry, ensuring reproducibility and scientific rigor.

Part 1: Structural Analysis & Pharmacophore Potential

The molecule consists of three distinct functional domains:

  • Cycloheptanone Core: A 7-membered ring providing a "floppier" conformation than cyclohexane. This allows the molecule to adopt twist-chair conformations that can access hydrophobic pockets in enzymes that rigid analogs cannot.

  • 
    -Aminomethyl Arm:  A versatile linker. The distance between the ketone carbonyl and the amine nitrogen is fixed by a single carbon (methylene), creating a specific 1,3-distance vector critical for chelation or hydrogen bonding.
    
  • Boc-Protecting Group: Essential for stability. Free

    
    -amino ketones are prone to retro-Mannich  decomposition and polymerization. The carbamate (Boc) moiety mitigates this by reducing the basicity of the nitrogen, preventing self-condensation.
    

Key Physical Property:

  • Stability Warning: The free amine (deprotected) is chemically labile. It should always be stored as the hydrochloride salt or the Boc-protected form (the subject of this guide).

Part 2: Synthetic Protocols (The "How-To")

The most robust route to this scaffold is a Two-Step Mannich-Protection Sequence . Direct three-component coupling with Boc-amine often fails due to the low nucleophilicity of carbamates. Therefore, we synthesize the amine salt first, then protect.

Workflow Diagram: Synthesis Logic

SynthesisWorkflow Start Cycloheptanone (Starting Material) Step1 Step 1: Mannich Reaction (HCHO + R2NH + HCl) Start->Step1 Reflux/EtOH Inter Intermediate: Amino-ketone HCl Salt Step1->Inter Precipitation Step2 Step 2: Boc Protection (Boc2O + Base) Inter->Step2 Neutralization Product Target: tert-butyl N-[(2-oxocycloheptyl) methyl]carbamate Step2->Product Purification

Caption: Step-wise synthesis ensuring stability of the Mannich base intermediate.

Protocol 1: The "Eschenmoser" Route (High Purity)

This method uses dimethylaminomethylation followed by an exchange, offering the highest purity profile.

Reagents:

  • Cycloheptanone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine HCl (1.2 eq)

  • Followed by: Boc-anhydride (

    
    )
    

Step-by-Step Methodology:

  • Mannich Condensation: Dissolve cycloheptanone, paraformaldehyde, and dimethylamine hydrochloride in Ethanol (EtOH). Add catalytic conc. HCl. Reflux for 4–6 hours.

    • Mechanistic Insight: The acid catalyzes the formation of the iminium ion from formaldehyde and amine, which is then attacked by the enol of the cycloheptanone.

  • Isolation of Salt: Cool the mixture. The hydrochloride salt of 2-(dimethylaminomethyl)cycloheptanone often precipitates. If not, remove solvent and triturate with acetone.

    • Checkpoint: Do not neutralize yet. The free base is unstable.

  • Cope Elimination/Exchange (Optional but recommended for analogs): To get the primary amine derivative for Boc protection, the dimethylamine group can be displaced or Hofmann-eliminated, but a direct retro-Michael/Michael exchange with ammonia is difficult.

    • Correction for Target: To get the specific target (Boc-NH-CH2-), it is better to use ammonium chloride in Step 1 to generate the primary amine directly, OR use N-(butoxymethyl)carbamate chemistry.

Protocol 2: Direct Amidoalkylation (The "Modern" Route)

This route avoids the unstable free amine by introducing the protected nitrogen directly.

Reagents:

  • Cycloheptanone[1]

  • tert-Butyl carbamate (

    
    )
    
  • Paraformaldehyde

  • p-Toluenesulfonic acid (pTSA) - Catalyst

Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (to remove water), suspend

    
     (10 mmol), paraformaldehyde (15 mmol), and cycloheptanone (10 mmol) in Toluene.
    
  • Catalysis: Add pTSA (0.1 eq).

  • Reaction: Reflux for 12 hours. The removal of water drives the equilibrium toward the product.

  • Workup: Wash with saturated

    
     (to remove acid). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Table: Comparison of Synthetic Methods

MethodYieldPurityKey AdvantageKey Risk
Classic Mannich (NH4Cl) 40-55%MediumCheap reagentsPolymerization of intermediate
Eschenmoser Salt 65-75%HighVery clean reactionRequires amine exchange step
Direct Amidoalkylation 60-70% High Direct access to Boc-protected form Requires high temp (Reflux)
Part 3: Derivative Expansion & Applications

Once synthesized, tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate serves as a divergent intermediate.

1. Spirocyclic Hydantoins (GPCR Ligands)

Reaction with potassium cyanide and ammonium carbonate (Bucherer-Bergs reaction) converts the ketone into a spiro-hydantoin.

  • Utility: Restricts the conformation of the 7-membered ring, often used in anticonvulsant research.

2. Tetrahydroquinazolines (Kinase Inhibitors)

Condensation with guanidine or amidines cyclizes the ketone and the protected amine (after deprotection) to form bicyclic pyrimidines.

  • Utility: This mimics the ATP-binding motif found in many kinase inhibitors (e.g., CDK inhibitors).

3.

-Amino Alcohols

Reduction of the ketone (using


) yields 1,3-amino alcohols.
  • Stereochemistry: The reduction usually favors the cis-isomer due to hydride attack from the less hindered face.

Pathway Diagram: Divergent Synthesis

Applications Core tert-butyl N-[(2-oxocycloheptyl) methyl]carbamate Rxn1 Bucherer-Bergs (KCN, (NH4)2CO3) Core->Rxn1 Rxn2 Cyclization (Guanidine/Base) Core->Rxn2 After Boc-deprotection Rxn3 Reduction (NaBH4) Core->Rxn3 Prod1 Spiro-Hydantoins (Neuroactive) Rxn1->Prod1 Prod2 Tetrahydroquinazolines (Kinase Inhibitors) Rxn2->Prod2 Prod3 1,3-Amino Alcohols (Chiral Auxiliaries) Rxn3->Prod3

Caption: Divergent synthesis pathways from the core scaffold.

Part 4: Analytical Characterization

To validate the structure, researchers must look for specific NMR signatures.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.44 (s, 9H): Boc group  (Strong singlet).
      
    • 
       2.4–2.6 (m, 2H): 
      
      
      
      -protons of the ketone (Deshielded).
    • 
       3.2–3.4 (m, 2H): 
      
      
      
      protons (Distinct doublet or multiplet).
    • 
       5.1 (br s, 1H): 
      
      
      
      carbamate proton.
  • 13C NMR:

    • 
       212-215 ppm: Ketone Carbonyl  (Diagnostic).
      
    • 
       156 ppm: Carbamate Carbonyl .[2]
      
    • 
       79 ppm: t-Butyl quaternary carbon .
      
References
  • Organic Chemistry Portal. "Mannich Reaction: Synthesis of

    
    -Amino Ketones." (Provides the foundational mechanism for the 3-component coupling).
    
  • Google Patents (Daiichi Sankyo). "Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate." (Describes the industrial handling of Boc-aminomethyl cycloalkanone analogs).

  • Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester.

  • RSC Advances. "Recent progress in the chemistry of

    
    -aminoketones." (Review of medicinal applications including vasodilation and kinase inhibition).[3]
    

Sources

Methodological & Application

HPLC purification method for "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide: HPLC Purification of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Executive Summary

This technical guide details the High-Performance Liquid Chromatography (HPLC) purification strategy for tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate . This molecule presents two distinct challenges for purification:

  • Weak UV Absorbance: The lack of a conjugated

    
    -system limits UV detection to the non-specific low-UV region (200–210 nm).
    
  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile.[1] Prolonged exposure to strong acidic modifiers (e.g., Trifluoroacetic acid) can lead to deprotection, yielding the free amine by-product.

This protocol prioritizes Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) triggers over UV, and utilizes a Formic Acid buffered mobile phase to balance peak shape with compound stability.

Physicochemical Profile & Separation Logic

PropertyValue / DescriptionChromatographic Implication
Structure Cycloheptanone ring + Boc-protected primary amine.Moderate hydrophobicity; suitable for C18 Reversed-Phase.
Chromophore Weak (Carbonyl

transition only).
Critical: UV detection at 254 nm is impossible. Must use 210 nm, ELSD, or CAD.
Stability Boc group (Acid labile); Ketone (Base sensitive).Avoid pH < 2.0 and pH > 10.0. 0.1% Formic Acid (pH ~2.7) is the optimal modifier.
LogP (Est.) ~2.2 – 2.8Expect elution at 50–70% Organic modifier on a standard C18 gradient.

Method Development Strategy

Detection System Selection
  • Primary Recommendation: ELSD or CAD (Charged Aerosol Detection) .[2] These "universal" detectors respond to the mass of the non-volatile analyte rather than its optical properties, eliminating the baseline drift issues common with low-UV detection.

  • Secondary Recommendation: LC-MS (ESI+) . Trigger collection on the

    
     adduct (approx. MW + 1) or 
    
    
    
    .
  • Tertiary Recommendation (If Optical Only): UV at 205–210 nm . Note: You must use HPLC-grade Acetonitrile (far UV cut-off) and avoid Acetone or Methanol, which absorb in this region.

Mobile Phase Chemistry

While Trifluoroacetic acid (TFA) provides the sharpest peaks for amines, its acidity (pH ~2.0) risks removing the Boc group during fraction collection and evaporation.[3]

  • Selected Modifier: 0.1% Formic Acid (FA) .

  • Reasoning: FA is weaker (pH ~2.7), sufficiently suppressing silanol interactions without rapidly degrading the Boc group. It is also fully volatile for lyophilization.

Detailed Protocols

Protocol A: Analytical Scouting (Purity Check)

Objective: Determine purity of crude mixture and establish gradient profile.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 30°C.

  • Detection: ELSD (Nebulizer: 40°C, Drift Tube: 50°C) OR UV @ 210 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End Run |

Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate >50 mg of material with >95% purity.

  • Column: Prep C18 (e.g., YMC-Actus or Phenomenex Luna), 20 × 150 mm, 5 µm.

  • Flow Rate: 15–20 mL/min (Dependent on column pressure limit).

  • Loading: Dissolve crude in 50:50 Water:ACN (approx. 50–100 mg/mL). Filter through 0.45 µm PTFE.

Focused Gradient (Calculated from Scouting): Assuming the product elutes at ~60% B in the scouting run:

Time (min) % Mobile Phase B Purpose
0.0 40 Initial Hold
1.0 40 Injection
12.0 80 Shallow Gradient (focus on separation)
13.0 95 Column Wash

| 15.0 | 40 | Re-equilibration |

Fraction Handling (Crucial Step):

  • Trigger: Collect peaks based on ELSD threshold or Mass (+H).

  • Neutralization: If the run time is long (>2 hours) or fractions will sit overnight, add 0.5 mL of 5% Ammonium Bicarbonate to the collection tubes prior to collection to neutralize the Formic Acid immediately.

  • Work-up: Lyophilize (freeze-dry) fractions. Do not use rotary evaporation at high temperatures (>40°C) to prevent thermal degradation of the ketone.

Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for purifying this specific Boc-intermediate.

G Start Crude Synthesis Mixture (Boc-Amine + Cycloheptanone) Solubility Dissolve in 1:1 H2O:ACN (Filter 0.45 µm) Start->Solubility Scouting Analytical Scouting Run (C18, 5-95% Gradient) Solubility->Scouting Decision Does Peak Absorb > 20 mAu at 210 nm? Scouting->Decision Method_UV Method A: UV Trigger (210 nm, High Purity Solvents) Decision->Method_UV Yes (Rare) Method_ELSD Method B: ELSD/MS Trigger (Universal Detection) Decision->Method_ELSD No (Likely) Prep Preparative HPLC (Focused Gradient) Method_UV->Prep Method_ELSD->Prep Fraction Fraction Collection Prep->Fraction Workup Lyophilization (Avoid Heat) Fraction->Workup Immediate Freeze

Caption: Workflow for the purification of non-chromophoric Boc-intermediates, prioritizing detector selection based on scouting data.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols.Although Boc masks the amine, the carbamate H-bonding can cause drag. Ensure Formic Acid is fresh (0.1%). If tailing persists, switch to XBridge C18 (high pH stable) and use 10mM Ammonium Bicarbonate (pH 8.2) .
Ghost Peaks Contaminated Mobile Phase or "System Peaks".At 210 nm, impurities in ACN are visible. Use LC-MS grade solvents. Run a blank gradient to subtract background.
Loss of Boc Acidic hydrolysis in fraction collector.Verify by LC-MS (Look for Mass - 100). If observed, switch mobile phase to Ammonium Acetate (pH 6.5) or neutralize fractions immediately.[3]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).
  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • ResearchGate Community. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from

  • BenchChem. (2025).[5][6] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Retrieved from

Sources

Analytical techniques for the characterization of "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate (CAS: Not typically indexed; analogous to β-amino ketone intermediates). This molecule serves as a critical building block in the synthesis of peptidomimetics and seven-membered ring constraints in medicinal chemistry.

Analytical Challenges:

  • Weak Chromophore: The absence of aromatic rings renders standard UV detection (254 nm) ineffective.

  • Stereochemical Complexity: The C2 position on the cycloheptanone ring is a chiral center, requiring enantioselective separation.

  • Conformational Flexibility: The seven-membered ring exhibits rapid pseudorotation, complicating NMR signal assignment.

Physicochemical Profile

Before instrumental analysis, the fundamental properties must be established to guide solvent and method selection.

PropertyValue / DescriptionAnalytical Implication
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Monoisotopic Mass: 241.17 Da
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 241.33 g/mol Detectable via Single Quad MS (ESI)
Appearance Colorless oil to low-melting solidHandling requires inert atmosphere (hygroscopic)
Solubility Soluble: DCM, MeOH, DMSO, EtOAcInsoluble: WaterUse RP-HPLC (high organic) or NP-HPLC
Stability Acid-labile (Boc), Base-sensitive (Enolizable ketone)Avoid strong acids in diluents; Avoid basic modifiers (TEA) to prevent racemization.

Structural Elucidation: NMR Spectroscopy

Objective: Unequivocal assignment of the carbon backbone and confirmation of the carbamate/ketone functionalities.

Experimental Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for ring resolution).

  • Solvent:

    
     (Standard) or 
    
    
    
    (if exchangeable protons are obscured).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Critical Spectral Features

The hallmark of this molecule is the diastereotopicity of the exocyclic methylene group (


) due to the adjacent chiral center at C2.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.44 (s, 9H): Boc  tert-butyl group (Diagnostic).
      
    • 
       4.95 (br s, 1H): NH  Carbamate proton.
      
    • 
       3.20–3.45 (m, 2H): 
      
      
      
      -N
      . These protons appear as an ABX system or complex multiplet, not a simple doublet, due to the adjacent chiral center.
    • 
       2.60 (m, 1H): H-2  (Methine alpha to ketone).
      
    • 
       2.45 (m, 2H): H-7  (
      
      
      
      -protons on the other side of ketone).
    • 
       1.20–1.90 (m, 8H): Ring protons  (C3–C6).
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       ~212.0: Ketone C=O  (Distinctly downfield).
      
    • 
       ~156.0: Carbamate C=O  (Broad due to rotamers).
      
    • 
       ~79.0: Boc Quaternary C .
      
    • 
       ~28.4: Boc Methyls .
      
Logic for Carbonyl Distinction

To prove the structure is not the regioisomer (e.g., O-acylated enol), use HMBC (Heteronuclear Multiple Bond Correlation).

NMR_Logic Start Unassigned Carbonyls (212 ppm & 156 ppm) HMBC Run HMBC Experiment Start->HMBC Path1 Correlation to t-Butyl protons (1.4 ppm) HMBC->Path1 Crosspeak A Path2 Correlation to Ring alpha-protons (2.4-2.6 ppm) HMBC->Path2 Crosspeak B Result1 Carbamate Carbonyl (~156 ppm) Path1->Result1 Result2 Ketone Carbonyl (~212 ppm) Path2->Result2

Figure 1: HMBC Logic flow for distinguishing the ketone from the carbamate carbonyl.

Purity Profiling: HPLC Method Development

Challenge: The molecule lacks a strong UV chromophore.[11][12] Standard detection at 254 nm will yield poor sensitivity. Solution: Use Low-UV (205-210 nm) or CAD/ELSD (Universal Detection).

Recommended Protocol (Reverse Phase)

This method is optimized to separate the product from the de-boc byproduct (highly polar) and the starting cycloheptanone (less polar).

  • Column: C18 (L1),

    
    , 3.5 
    
    
    
    (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (Low UV cutoff).

  • Flow Rate: 1.0 mL/min.[7]

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B

  • Detection:

    • Primary:CAD (Charged Aerosol Detector) - Equimolar response, ideal for purity.

    • Secondary: UV at 210 nm .

  • Column Temp: 30°C.

Expert Insight: Do not use Trifluoroacetic acid (TFA) if using MS detection as it suppresses ionization. Formic acid is the preferred modifier.

Stereochemical Analysis: Chiral HPLC

Objective: Determine the Enantiomeric Excess (ee) of the chiral center at C2. Context: RP-HPLC is often insufficient for chiral recognition of Boc-protected amino ketones. Normal Phase (NP) using polysaccharide-based columns is the gold standard.

Chiral Screening Protocol[10]
  • Columns to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV 210 nm.

Self-Validating Step: If a racemic standard is unavailable, synthesize a small batch using non-stereoselective conditions (e.g., Mannich reaction with racemic amine/ketone) to establish the separation of enantiomers (


 and 

) before analyzing the chiral sample.

Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight and Impurity Identification.

Ionization Strategy[10]
  • Source: Electrospray Ionization (ESI) in Positive Mode .

  • Scan Range: 100 – 600

    
    .
    
Interpretation[7]
  • Parent Ion:

    
     Da.
    
  • Sodium Adduct:

    
     Da (Common in Boc compounds).
    
  • In-Source Fragmentation:

    • Loss of t-Butyl:

      
      .
      
    • Loss of Boc group:

      
       (Protonated amino-ketone core).
      
    • Note: If the spectrum shows only 142.2, the source temperature or cone voltage is too high, causing thermal deprotection. Lower the source temp to <250°C.

Comprehensive Analytical Workflow

The following diagram illustrates the decision matrix for characterizing a batch of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate.

Workflow Sample Crude Sample TLC TLC (Stain: Ninhydrin/KMnO4) Sample->TLC LCMS LC-MS (ESI+) Confirm MW (242.2) Sample->LCMS NMR 1H NMR (CDCl3) Check Connectivity LCMS->NMR Mass Confirmed Purity HPLC-CAD/UV 210nm Purity > 95%? NMR->Purity Structure Confirmed Chiral Chiral HPLC Determine ee% Purity->Chiral Yes Repurify Repurify (Flash/Prep HPLC) Purity->Repurify No Release Release for Synthesis Chiral->Release ee > 98% Repurify->Purity

Figure 2: Integrated Analytical Workflow for Batch Release.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005.
  • Snyder, L. R., et al. Practical HPLC Method Development. 2nd Ed., Wiley-Interscience.

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007. (Reference for polysaccharide column selection).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176–2179.[13] [Link]

  • Krapcho, A. P., et al. "Mono-protected diamines.[5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 1990, 20, 2559–2564. (Context for Boc-amine synthesis and properties). [Link]

Sources

Deprotection of "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" to yield primary amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Deprotection of tert-Butyl N-[(2-oxocycloheptyl)methyl]carbamate

Executive Summary

This guide details the deprotection of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate to yield [(2-oxocycloheptyl)methyl]amine . While Boc removal is a routine transformation, this specific substrate belongs to the class of


-amino ketones (Mannich bases) .

Critical Alert: The free base of this primary amine is thermodynamically unstable. Under neutral or basic conditions, it is prone to:

  • Retro-Mannich fragmentation (releasing formaldehyde and ammonia).

  • 
    -elimination  (yielding the conjugated enone, 2-methylenecycloheptan-1-one).
    
  • Self-condensation (imine formation between the primary amine and the ketone of a neighboring molecule).

Therefore, this protocol mandates the isolation of the product as a stable ammonium salt (HCl or TFA) . Aqueous basic workups must be avoided to preserve structural integrity.

Strategic Considerations & Mechanism

The Chemical Challenge

The substrate contains a masked primary amine


-positioned to a ketone. Upon deprotection, the resulting ammonium salt is stable because the protonated nitrogen cannot act as a nucleophile or a leaving group for elimination. However, exposing the product to base (

) activates the lone pair, triggering rapid degradation.
Reaction Mechanism

The reaction proceeds via acid-catalyzed cleavage of the tert-butyl carbamate.

  • Protonation: The carbonyl oxygen of the Boc group is protonated.

  • Fragmentation: The tert-butyl cation is cleaved, releasing carbamic acid.

  • Decarboxylation: Spontaneous loss of

    
     yields the ammonium salt.
    

Diagram 1: Reaction Pathway & Stability Logic

G Substrate Boc-Protected Substrate Intermediate Carbamic Acid Intermediate Substrate->Intermediate Acid (H+) - tBu+ tBu t-Butyl Cation Substrate->tBu Salt Target Product (Ammonium Salt) Intermediate->Salt - CO2 FreeBase Free Base (Unstable) Salt->FreeBase Base (OH-) (CRITICAL ERROR) Degradation Degradation (Enone + NH3) FreeBase->Degradation Elimination / Retro-Mannich

Caption: Acidic deprotection yields the stable salt. Basic workup triggers elimination to the enone.

Experimental Protocols

Method A: HCl in Dioxane (Precipitation Method)

Recommended for scale-up (>1g) and long-term storage. This method relies on the insolubility of the hydrochloride salt in ether/dioxane mixtures, allowing filtration rather than evaporation.

Materials:

  • Substrate: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)

  • Wash Solvent: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimal amount of 1,4-dioxane or EtOAc (approx. 3–5 mL per gram of substrate).

    • Note: Ensure the starting material is fully dissolved before adding acid.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (5–10 equiv) dropwise under nitrogen.

    • Observation: Gas evolution (isobutylene/CO2) will occur. A white precipitate may begin to form immediately.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; the product spot will stay at the baseline) or LCMS.

  • Precipitation: If the product has not fully precipitated, add anhydrous

    
     (approx. 2x reaction volume) to force the salt out of solution.
    
  • Isolation: Filter the white solid under a nitrogen blanket (hygroscopic risk).

  • Washing: Wash the filter cake with cold

    
     (3 x 10 mL).
    
  • Drying: Dry under high vacuum at room temperature for 12 hours.

Yield Expectation: 85–95% as the Hydrochloride salt.

Method B: TFA / DCM (Solution Phase)

Recommended for small scale (<100mg) or immediate use in subsequent steps.

Materials:

  • Reagent: Trifluoroacetic Acid (TFA)[1]

  • Solvent: Dichloromethane (DCM)

  • Scavenger (Optional): Triethylsilane (TES) - Recommended if the batch is large to prevent tert-butylation of the ketone.

Step-by-Step Procedure:

  • Preparation: Dissolve substrate (1.0 equiv) in DCM (concentration 0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) if high purity is required.

  • Acid Addition: Add TFA slowly. Final ratio should be DCM:TFA (2:1 to 4:1 v/v).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup (CRITICAL):

    • Do NOT wash with saturated

      
       or NaOH.
      
    • Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.

    • Azeotrope: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 3x) to remove excess TFA.

  • Trituration: The residue will likely be a gum. Triturate with cold

    
     or Hexanes to induce solidification.
    
  • Storage: Store as the TFA salt at -20°C.

Quality Control & Validation

Table 1: Analytical Specifications

TestExpected ResultDiagnostic Signal
1H NMR Loss of Boc groupDisappearance of singlet at

1.45 ppm (9H).
1H NMR Ammonium ProtonsAppearance of broad singlet at

8.0–8.5 ppm (3H, exchangeable).
LCMS Mass Shift

Da.
Appearance Physical StateWhite to off-white hygroscopic solid (Salt form).

Diagram 2: Workflow Decision Tree

Workflow Start Start: Boc-Substrate ScaleCheck Scale > 100mg? Start->ScaleCheck MethodA Method A: HCl/Dioxane ScaleCheck->MethodA Yes MethodB Method B: TFA/DCM ScaleCheck->MethodB No Precip Precipitate with Ether MethodA->Precip Evap Evaporate & Azeotrope MethodB->Evap Result Isolate Salt (Solid) Precip->Result Evap->Result

Caption: Decision matrix for selecting the optimal deprotection protocol based on scale.

Safety & Troubleshooting

  • Isobutylene Gas: The reaction generates isobutylene gas. Do not seal the reaction vessel tightly; use a bubbler or a needle vent.

  • Hygroscopicity: The ammonium salts of this molecule are hygroscopic. Handle quickly and store in a desiccator.

  • "Sticky" Solid: If the TFA salt remains an oil, dissolve in a minimum amount of Methanol (0.5 mL) and pour into rapid stirring cold Ether (50 mL) to force precipitation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc cleavage conditions).

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational text on the instability of Mannich bases).

  • Han, G., et al. (2004). Retro-Mannich Reaction of

    
    -Amino Ketones. Journal of Organic Chemistry. (Mechanistic insight into base-mediated degradation). 
    
  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. (Protocol for using scavengers during deprotection).

Sources

Troubleshooting & Optimization

Overcoming low yield in "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Troubleshooting & Optimization for tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate Ticket ID: MANNICH-C7-BOC Status: Open[1]

Executive Summary: The "Cycloheptanone Challenge"

You are likely experiencing low yields (10–30%) due to two convergent factors specific to this substrate:

  • Conformational Entropy: Cycloheptanone (7-membered ring) has significantly higher conformational mobility than cyclohexanone, making enolization and subsequent nucleophilic attack entropically less favorable.[1]

  • The Retro-Mannich Equilibrium: The product is a

    
    -amino ketone.[1] In the presence of heat or acid (even slightly acidic silica gel), the reaction reverses, ejecting the methylene-carbamate moiety.[1]
    

This guide provides two protocols: Protocol A (Optimization of the direct 3-component coupling) and Protocol B (The "Sulfone Method"—a high-reliability alternative recommended for scale-up).[1]

Diagnostic: Why is your yield low?

Before changing the chemistry, identify the failure mode using this decision matrix:

FailureAnalysis Start Analyze Crude NMR/TLC Bis Double Alkylation Observed? (Symmetrical product) Start->Bis High MW Impurity Decomp Starting Material Recovered or Enone formation? Start->Decomp Low Conversion Sticky Product streaks on TLC or vanishes on column? Start->Sticky Loss during purification Solution: Increase Ketone Equivalents (5-10 eq) Solution: Increase Ketone Equivalents (5-10 eq) Bis->Solution: Increase Ketone Equivalents (5-10 eq) Solution: Switch to Sulfone Method (Protocol B) Solution: Switch to Sulfone Method (Protocol B) Decomp->Solution: Switch to Sulfone Method (Protocol B) Solution: Neutralize Silica with 1% Et3N Solution: Neutralize Silica with 1% Et3N Sticky->Solution: Neutralize Silica with 1% Et3N

Figure 1: Diagnostic workflow for identifying the root cause of yield loss in Mannich-type reactions.

Protocol A: Optimized Direct 3-Component Coupling

Use this if you need material quickly and can tolerate moderate yields (40–50%).[1]

The standard Mannich reaction (Amine + HCHO + Ketone + HCl) often fails here because the intermediate hydrochloride salt is hygroscopic and difficult to handle.[1] We recommend a One-Pot Organocatalytic Approach .[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Cycloheptanone 5.0 - 10.0 Solvent & Reactant (Excess prevents bis-alkylation)
tert-Butyl carbamate (BocNH

)
1.0Limiting Reagent
Paraformaldehyde1.2Electrophile Source
p-Toluenesulfonic acid (PTSA)0.1 (10 mol%)Catalyst
Solvent AcetonitrilePolar aprotic promotes iminium formation
Step-by-Step Procedure
  • Activation: In a round-bottom flask, suspend BocNH

    
     (1.0 eq) and Paraformaldehyde (1.2 eq) in Acetonitrile (0.5 M concentration).
    
  • Catalysis: Add PTSA (10 mol%) and stir at room temperature for 15 minutes until the suspension clears slightly (formation of in situ iminium/hemiaminal).

  • Addition: Add Cycloheptanone (5.0 eq).

  • Reaction: Heat to 60°C (Do not reflux; higher heat promotes retro-Mannich). Monitor by TLC.

  • Quench (CRITICAL): Once starting material is consumed, cool to 0°C. Add saturated NaHCO

    
     solution. Do not concentrate the acidic mixture. 
    
  • Extraction: Extract with EtOAc. Wash organic layer with water to remove excess cycloheptanone (if possible) or distill off the excess ketone under high vacuum after the workup.[1]

Protocol B: The "Sulfone" Method (High Yield / Robust)

Recommended for scale-up or if Protocol A fails.[1] This method generates the reactive N-Boc-imine in situ without water, driving the equilibrium forward.[1]

This approach utilizes


-amido sulfones  as stable precursors to the unstable N-Boc-imine.[1][2]
Phase 1: Precursor Synthesis (High Yield)

React BocNH


, Paraformaldehyde, and Sodium Benzenesulfinate in Formic Acid/Water.[1]
  • Result:tert-butyl (benzenesulfonylmethyl)carbamate.[1] This is a stable, crystalline solid.[1]

Phase 2: The Coupling Reaction
ComponentEquivalentsRole
Sulfone Precursor 1.0Stable Imine Precursor
Cycloheptanone 3.0Nucleophile
Base K

CO

(3.0 eq)
Triggers elimination of sulfinate
Solvent THF or CH

Cl

Solvation
Step-by-Step Procedure
  • Setup: Dissolve tert-butyl (benzenesulfonylmethyl)carbamate (1.0 eq) and Cycloheptanone (3.0 eq) in THF.

  • Elimination-Addition: Add powdered K

    
    CO
    
    
    
    (3.0 eq).
  • Conditions: Reflux gently for 12–24 hours. The base eliminates the sulfinate group (

    
    ), generating the reactive N-Boc-methyleneimine species slowly.[1] The enolized cycloheptanone immediately traps this species.
    
  • Advantage: Since the imine is generated slowly and consumed immediately, side reactions (polymerization) are minimized.[1]

Purification Guide: Preventing Decomposition

The most common user error is destroying the product on the column.[1]

  • The Problem: Silica gel is slightly acidic (

    
    ). This acidity catalyzes the Retro-Mannich  reaction, reverting your product back to cycloheptanone and decomposition products.[1]
    
  • The Solution:

    • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et

      
      N) .[1]
      
    • Eluent: Use Hexanes/EtOAc with 0.5% Et

      
      N.
      
    • Speed: Flash chromatography should be fast. Do not let the compound sit on the column.

Visualizing the Pathway

The diagram below illustrates the mechanistic difference between the failure mode (Retro-Mannich) and the success pathway (Sulfone Method).

MannichPathways Start Boc-NH2 + HCHO Imine N-Boc Imine (Unstable Intermediate) Start->Imine Acid/Heat Product Target β-Amino Ketone Imine->Product Cycloheptanone Enolate Decomp Decomposition (Retro-Mannich) Imine->Decomp Polymerization Sulfone α-Amido Sulfone (Stable Precursor) Sulfone->Imine Base (Slow Release) Product->Imine Acidic Workup

Figure 2: The Sulfone precursor acts as a reservoir, slowly releasing the reactive imine to favor product formation over decomposition.[1]

Frequently Asked Questions (FAQ)

Q: The product is an oil that solidifies slowly. Is it pure? A: Yes. The tert-butyl group and the 7-membered ring create significant lipophilicity and disorder.[1] If the NMR shows sharp peaks but the physical state is gummy, it is likely solvent entrapment.[1] Trituration with cold pentane often induces crystallization.

Q: Can I use L-Proline as a catalyst? A: You can, but L-Proline is typically used for asymmetric induction.[1] For simple yield improvement on a 7-membered ring, Proline is often too slow, and the "Sulfone Method" (Protocol B) is superior for throughput.[1]

Q: I see a spot on TLC that moves just above my product. What is it? A: This is likely the "Bis-Mannich" product (where the ketone has reacted at both alpha-positions).[1] This confirms you need to increase the equivalents of Cycloheptanone (dilution effect).[1]

References

  • Classic Mannich Mechanism & Retro-Mannich Issues

    • Arend, M., Westermann, B., & Risch, N. (1998).[1] Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.[1]

  • The "Sulfone" Method (α-Amido Sulfones as Imine Precursors)

    • Petrillo, G. (2007).[1] Organocatalytic Asymmetric Mannich Reactions with N-Boc Protected α-Amido Sulfones. Chemistry – A European Journal, 13(29), 8338-8351.[1]

    • Kanazawa, A. M., et al. (1997).[1] α-Amido Sulfones as Stable Precursors of N-Acylimines.[1][3] The Journal of Organic Chemistry, 62, 8932.[1]

  • Cycloheptanone Reactivity & Conformational Analysis

    • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (General reference for medium-ring conformational strain).

Sources

Technical Support Center: Boc Deprotection of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific stability challenges associated with beta-aminomethyl ketones like tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The target molecule, tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate, contains a beta-aminomethyl ketone motif (a Mannich base structure). While the Boc group itself is standard, the underlying scaffold presents a critical stability challenge: Retro-Mannich Fragmentation .

  • The Risk: Upon deprotection and subsequent neutralization (basification) , the free amine can induce an elimination reaction, reverting the molecule to cycloheptanone, formaldehyde, and the free amine, or leading to polymerization.

  • The Solution: The deprotection protocol must be designed to isolate the product as a stable ammonium salt (HCl or TFA salt) directly, avoiding aqueous basic workup whenever possible.

Troubleshooting & Optimization (Q&A)

Q1: I am observing low yields and "decomposition" after aqueous workup. What is happening?

Diagnosis: You are likely experiencing Retro-Mannich fragmentation . Explanation: Mannich bases (beta-amino ketones) are stable as salts but thermodynamically unstable as free bases. If you use a standard protocol involving NaHCO3 or NaOH neutralization, the free amine at the beta-position can trigger the elimination of the methylene group. Corrective Action:

  • Stop neutralizing. Isolate the product as the hydrochloride or trifluoroacetate salt.

  • Protocol Switch: Use Method A (HCl/Dioxane) described below, which allows the product to precipitate directly as a stable solid.

Q2: My LC-MS shows a mass corresponding to a tert-butyl adduct (+56 Da). How do I prevent this?

Diagnosis: tert-Butyl cation alkylation. Explanation: The cleavage of Boc generates a reactive tert-butyl cation.[1][2][3][4] While less common with aliphatic ketones, this cation can alkylate the alpha-carbon of the cycloheptanone ring (via the enol form) or other nucleophilic sites. Corrective Action:

  • Add Scavengers: Incorporate 2.5% Triethylsilane (TES) or Triisopropylsilane (TIPS) into your acid cocktail. These silanes quench the tert-butyl cation irreversibly.

  • Avoid Indole/Thiol Scavengers: Unless you have other specific residues, avoid malodorous thiols; silanes are sufficient for this substrate.

Q3: The reaction is incomplete even after 4 hours in TFA/DCM.

Diagnosis: Ion-pairing or solvation effects. Explanation: In non-polar solvents like DCM, the ammonium salt formed can coat the unreacted starting material, or the effective acidity may drop. Corrective Action:

  • Increase Acid Concentration: Move from 20% TFA to 50% TFA or neat TFA.

  • Solvent Switch: Use Method A (HCl/Dioxane) . The high ionic strength and polarity often drive the reaction to completion faster.

Optimized Experimental Protocols

Method A: HCl in Dioxane (Precipitation Method) — Recommended

Best for stability; isolates the salt directly without workup.

  • Dissolution: Dissolve 1.0 equiv of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate in a minimal amount of anhydrous 1,4-dioxane (or Et2O if soluble).

  • Acid Addition: Add 5–10 equiv of 4M HCl in Dioxane dropwise at 0 °C.

  • Reaction: Warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Isolation:

    • Scenario 1 (Precipitate forms): Filter the white solid under nitrogen. Wash with anhydrous Et2O. Dry under vacuum.

    • Scenario 2 (No precipitate): Concentrate the solvent in vacuo (do not heat above 40 °C). Triturate the residue with anhydrous Et2O/Hexanes to induce crystallization.

  • Yield: Expect quantitative conversion to the Hydrochloride salt.

Method B: TFA/DCM + Scavenger (Solution Method)

Use if the substrate is insoluble in Dioxane.

  • Cocktail Prep: Prepare a solution of TFA:DCM:Triethylsilane (45:50:5) .

  • Reaction: Add the cocktail to the solid substrate at 0 °C.

  • Duration: Stir at RT for 1–3 hours.

  • Workup (CRITICAL):

    • Do NOT wash with base.

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.

    • Isolate as the Trifluoroacetate salt.

Visualizing the Stability Risk

The following diagram illustrates the Retro-Mannich pathway that must be avoided during processing.

RetroMannich Start Protected Substrate (Boc-Amino Ketone) Acid Acid Treatment (HCl or TFA) Start->Acid Deprotection Salt Ammonium Salt (Stable Product) Acid->Salt Isolation Base Basic Workup (NaHCO3/NaOH) Salt->Base Neutralization (RISK) FreeBase Free Amine (Transient) Base->FreeBase Decomp Decomposition (Retro-Mannich) FreeBase->Decomp Elimination

Figure 1: Workflow decision tree highlighting the critical risk of basic workup for Mannich base derivatives.

Comparative Data: Acid Sources

Feature4M HCl / Dioxane TFA / DCM Oxalyl Chloride / MeOH
Product Form Hydrochloride Salt (Solid)TFA Salt (Oil/Solid)Hydrochloride Salt
Scavenger Need LowHigh (t-Butyl cation lifetime is longer)Low
Workup Filtration / EvaporationCo-evaporationMethanolysis
Suitability High (Best for stability)Medium (Harder to remove excess acid)High (Very mild)

Table 1: Comparison of deprotection reagents. Oxalyl Chloride in MeOH generates HCl in situ and is an excellent mild alternative [1].

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: National Institutes of Health (PMC) URL:[Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Source: ResearchGate URL:[Link]

  • BOC Deprotection Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Side reactions during Boc deprotection (Alkylation). Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Crystallization of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to achieve robust and reproducible results.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: My compound has "oiled out" of solution instead of crystallizing. What are the causes and how can I fix this?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. Several factors can contribute to this phenomenon:

  • High Solute Concentration: If the concentration of your carbamate is too high, the solution may become supersaturated too quickly upon cooling, favoring the formation of an amorphous oil over an ordered crystal lattice.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into a crystal lattice, often leading to the separation of a liquid phase.[1]

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at lower temperatures, can promote oiling out.[2]

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the solution to re-dissolve the oil. Once fully dissolved, add a small amount (10-20% of the original volume) of the same hot solvent to dilute the solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a single, small crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.

  • Solvent System Re-evaluation: If oiling persists, a different solvent or a mixed solvent system may be necessary. Experiment with solvents of varying polarity. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3]

Q2: The crystallization yield is very low. How can I improve the recovery of my product?

A2: Low yield is a common issue that can often be rectified by optimizing several experimental parameters. The primary goal is to maximize the difference in solubility of your compound at high and low temperatures.

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[1][2][4]

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

  • Excessive Washing: Washing the filtered crystals with a solvent in which they have some solubility will lead to product loss.

Strategies for Yield Improvement:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) to identify the optimal one.

  • Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, consider using an "anti-solvent" system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[5]

  • Extended Cooling Time: Allow the crystallization mixture to stand at a low temperature (e.g., in a refrigerator or freezer) for an extended period (12-24 hours) to ensure maximum precipitation.

  • Concentration of the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Minimize Washing Volume: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Q3: The crystals are very fine and difficult to filter. How can I obtain larger crystals?

A3: The formation of very fine crystals, often appearing as a powder, is typically a result of rapid nucleation and crystal growth. This is often caused by a high degree of supersaturation being achieved too quickly.

  • Rapid Cooling: As with oiling out, fast cooling leads to the rapid formation of many small nuclei.[1]

  • High Supersaturation: Dissolving the compound in a minimal amount of solvent can lead to a very high level of supersaturation upon cooling.

Methods to Increase Crystal Size:

  • Slower Cooling: This is the most critical factor. A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals from those sites.[5]

  • Reduced Supersaturation: Use a slightly larger volume of solvent to dissolve the compound. This reduces the concentration and the degree of supersaturation upon cooling.

  • Layering Technique: Dissolve your compound in a dense, "good" solvent. Carefully layer a less dense, "poor" solvent on top. Over time, the solvents will slowly mix at the interface, gradually inducing crystallization.[5]

  • Vapor Diffusion: Place a solution of your compound in an open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow crystal growth.

Frequently Asked Questions (FAQs)

What are the recommended solvent systems for crystallizing tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate?

Based on the structure, which contains a polar carbamate group and a non-polar cycloheptyl ring, a range of solvents and solvent mixtures could be effective. A systematic approach to solvent selection is recommended.

Solubility Data Summary

Solvent SystemExpected Solubility BehaviorRationale
Non-polar (e.g., Hexanes, Heptane) Low solubility at all temperatures.The non-polar hydrocarbon is unlikely to effectively solvate the polar carbamate group. May be useful as an anti-solvent.
Moderately Polar (e.g., Ethyl Acetate, Toluene) Moderate to good solubility when hot, lower solubility when cold.These solvents offer a balance of polarity to interact with both parts of the molecule. Often good candidates for single-solvent crystallization.
Polar Aprotic (e.g., Acetone, THF) Likely to be highly soluble.The polarity and hydrogen bond accepting nature will likely lead to high solubility, making them less ideal for single-solvent crystallization but potentially useful as the "good" solvent in a mixed-solvent system.
Polar Protic (e.g., Ethanol, Isopropanol) Good solubility, especially when hot.The ability to hydrogen bond with the carbamate will likely lead to good solubility. The difference in solubility between hot and cold may be sufficient for crystallization.

Recommended Starting Points:

  • Single Solvent: Ethyl acetate/Heptane or Toluene.

  • Mixed Solvent/Anti-Solvent: Dissolve in a minimal amount of warm Ethyl Acetate or THF and slowly add Hexanes or Heptane as an anti-solvent.

How does the presence of impurities affect the crystallization of my compound?

Impurities can have a significant impact on the crystallization process in several ways:

  • Inhibition of Nucleation: Some impurities can interact with the solute molecules, preventing them from aggregating to form a stable nucleus.

  • Disruption of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, disrupting the regular packing of the lattice and potentially leading to smaller, less well-formed crystals or even preventing further growth.[1]

  • Oiling Out: Impurities can lower the melting point of the mixture (freezing point depression), increasing the likelihood of oiling out.

It is generally recommended that the material to be crystallized has a purity of at least 80-90% for a successful purification.[5] If significant impurities are present, consider a preliminary purification step such as column chromatography before attempting crystallization.

What is the role of the carbamate and cycloheptanone moieties in the crystallization behavior?

The two main functional groups of the molecule play distinct and crucial roles in its solid-state behavior:

  • Carbamate Group: The N-H and C=O groups of the carbamate are capable of forming strong intermolecular hydrogen bonds. These interactions are highly directional and can act as the primary drivers for self-assembly into a well-ordered crystal lattice. The presence of such strong, directional interactions often favors crystallization.

  • Cycloheptanone Ring: The seven-membered ring is conformationally flexible.[6] This flexibility can sometimes hinder crystallization, as the molecule may exist in multiple conformations in solution, making it more difficult for it to adopt the single, low-energy conformation required for incorporation into a crystal lattice. However, the bulky, non-polar nature of the ring will influence the overall solubility of the molecule in different solvents.

The interplay between the strong, directional hydrogen bonding of the carbamate and the conformational flexibility and non-polar nature of the cycloheptanone ring will ultimately determine the optimal crystallization conditions.

Visualizing Crystallization Workflows

Troubleshooting Workflow for Oiling Out

G start Compound Oiled Out reheat Gently reheat to re-dissolve start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool SLOWLY to Room Temp add_solvent->slow_cool crystals_form Crystals Formed? slow_cool->crystals_form success Success: Isolate Crystals crystals_form->success Yes no_crystals No Crystals crystals_form->no_crystals No scratch Try scratching with glass rod no_crystals->scratch seed Add a seed crystal scratch->seed still_no_crystals Still No Crystals? seed->still_no_crystals still_no_crystals->success Yes re_evaluate Re-evaluate solvent system. Consider anti-solvent method. still_no_crystals->re_evaluate No

Caption: Decision tree for troubleshooting when a compound oils out.

General Strategy for Crystallization Method Selection

G start Start: Purify Impure Solid solvent_screen Perform small-scale solvent screen start->solvent_screen good_solvent Find solvent with good T-dependent solubility? solvent_screen->good_solvent single_solvent Use Single Solvent Method: 1. Dissolve in min. hot solvent 2. Cool slowly good_solvent->single_solvent Yes no_good_solvent No single solvent found good_solvent->no_good_solvent No high_solubility Compound too soluble in all tested solvents? no_good_solvent->high_solubility mixed_solvent Use Mixed Solvent (Anti-solvent) Method: 1. Dissolve in 'good' solvent 2. Add 'poor' solvent (anti-solvent) 3. Cool slowly high_solubility->mixed_solvent No vapor_diffusion Try Vapor Diffusion or Slow Evaporation high_solubility->vapor_diffusion Yes

Caption: Workflow for selecting an appropriate crystallization method.

References

  • University of Bern. (2012). Guide for crystallization.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UreaKnowHow.com. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]

  • Hendrickson, J. B. (1967). Conformations of cycloheptane. Journal of the American Chemical Society, 89(26), 7036-7043.
  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Improving the regioselectivity of 2-(aminomethyl)cycloheptanone Boc protection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective N-Boc Protection of 2-(Aminomethyl)cycloheptanone

Topic: Optimization of Chemoselectivity and Regioselectivity in Boc Protection Target Molecule: 2-(Aminomethyl)cycloheptanone (CAS: 771571-01-8) Document ID: TS-BOC-C7-001

Executive Summary: The Selectivity Challenge

You are likely encountering issues where the standard Boc protection protocols yield a mixture of products, low yields, or "messy" NMR spectra. While often labeled as a "regioselectivity" problem, the protection of 2-(aminomethyl)cycloheptanone presents a tripartite chemoselectivity challenge:

  • N-Selectivity (Desired): Kinetic attack of the primary amine on

    
    .
    
  • O-Selectivity (Undesired): Thermodynamic attack of the ketone enolate on

    
     (forming vinyl carbonates).
    
  • Self-Condensation (Undesired): Intermolecular Schiff base formation (dimerization) due to the instability of the free

    
    -aminoketone base.
    

The Solution: The key to "perfect" regioselectivity is pH control . You must maintain a pH window (8.5–9.5) that is basic enough to deprotonate the amine (pKa ~9–10) but neutral enough to prevent ketone enolization (pKa ~19–20) and subsequent O-Boc formation.

Part 1: Diagnostic & Mechanistic Pathways

Before altering your protocol, identify which failure mode is occurring. Use the diagram below to map your current experimental outcome to the underlying chemical cause.

BocPathways cluster_legend Pathway Legend Start 2-(Aminomethyl) cycloheptanone (Salt) FreeBase Free Amine Intermediate Start->FreeBase Neutralization (Base Added) NBoc N-Boc Product (DESIRED) FreeBase->NBoc Kinetic Control (Mild Base, < 0°C) OBoc O-Boc Enol Carbonate (Side Product A) FreeBase->OBoc Strong Base (pH > 11) Enolization Dimer Imine Dimer/Oligomer (Side Product B) FreeBase->Dimer Slow Addition High Conc. (Self-Condensation) key Green: Optimal Path Red: Failure Modes

Figure 1: Reaction pathways for 2-(aminomethyl)cycloheptanone. Success depends on favoring the green path over the red thermodynamic traps.

Part 2: Optimized Protocol (The "Biphasic" System)

Why this works: This protocol uses a biphasic system (


) with an inorganic buffer (

).
  • Regioselectivity:

    
     is too weak to enolize the cycloheptanone (preventing O-Boc).
    
  • Stability: The biphasic nature keeps the concentration of the "free base" amine low in the organic phase, suppressing dimerization.

Materials
  • Substrate: 2-(Aminomethyl)cycloheptanone HCl salt (1.0 equiv)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.1 equiv)[1]
    
  • Base:

    
     (Sodium Bicarbonate) (2.5 equiv)
    
  • Solvent:

    
     (Tetrahydrofuran) and Distilled Water (1:1 ratio)
    
Step-by-Step Procedure
  • Preparation of Aqueous Phase: Dissolve

    
     (2.5 equiv) in water (
    
    
    
    of substrate). Ensure complete dissolution.
    • Critical: Do NOT use

      
       or 
      
      
      
      . These are too strong and will promote O-Boc formation.
  • Salt Dissolution: Add the 2-(aminomethyl)cycloheptanone HCl salt to the aqueous bicarbonate solution. Stir for 5 minutes.

    • Observation: Gas evolution (

      
      ) may occur.[2] The solution protects the amine as it is liberated.
      
  • Reagent Addition: Dissolve

    
     (1.1 equiv) in 
    
    
    
    (
    
    
    ). Add this solution dropwise to the aqueous mixture over 10 minutes at 0°C .
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4–6 hours.

    • Why Vigorously? This is a biphasic reaction; mass transfer limits the rate. Fast stirring ensures the amine reacts with

      
       faster than it can dimerize.
      
  • Workup (Crucial for Purity):

    • Dilute with

      
      .
      
    • Separate phases.

    • Wash organic phase with 5% Citric Acid (removes unreacted amine/dimers) followed by Brine.

    • Dry over

      
       and concentrate.
      

Part 3: Troubleshooting & FAQs

Q1: I see a second set of peaks in my NMR (vinyl protons). What happened?

Diagnosis: You formed the O-Boc enol carbonate . Cause: The base was too strong or the temperature was too high. Cycloheptanone is conformationally flexible, making the


-protons accessible for deprotonation.
Fix: 
  • Switch from

    
     (Triethylamine) or 
    
    
    
    to
    
    
    .
  • If you must use an organic base, use N-methylmorpholine (NMM) , which is less basic than TEA.

  • Run the reaction strictly at 0°C.

Q2: My yield is low, and the product looks polymeric/streaky on TLC.

Diagnosis: Self-condensation (Dimerization) . Cause: The "free base" of the aminoketone sat in solution too long without


 present.
Fix: 
  • Reverse Addition: Do not generate the free amine and then add

    
    . Have the 
    
    
    
    present as the amine is neutralized.
  • Dilution: Increase solvent volume to

    
     to reduce the collision frequency of amine molecules.
    
Q3: Can I use Lewis Acids (like ) to speed this up?

Answer: NO. While Lewis acids catalyze Boc protection of hindered amines, in this system, the Lewis acid will coordinate to the ketone oxygen. This increases the acidity of the


-protons, dramatically increasing the risk of enolization and O-Boc formation.
Q4: Comparison of Base Effectiveness
BasepKa (Conj. Acid)Risk of O-BocRisk of DimerizationRecommendation

/

15.7EXTREME LowDO NOT USE

/

10.7HighModerateUse only at -78°C

10.3ModerateLowRisky

6.4 NEGLIGIBLE Low HIGHLY RECOMMENDED

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[3] (Standard reference for N-Boc stability and chemoselectivity).

  • Stafford, J. A.; et al. "Asymmetric synthesis of 2-substituted cycloheptanones." Journal of Organic Chemistry, 1998, 63(26), 10040-10044. (Context on handling chiral cycloheptanones).

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." Journal of Organic Chemistry, 2000, 65(20), 6368-6380. (Mechanistic insight into O-Boc vs N-Boc competition).

  • Bradberry, S. J., et al. "Guidance for the handling of -aminoketones in synthesis." Organic Process Research & Development, 2011. (General handling of unstable aminoketone free bases).

Sources

Preventing byproduct formation during the synthesis of "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

The Challenge: Synthesizing tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate requires installing a protected aminomethyl group at the


-position of cycloheptanone. While the Mannich reaction is the obvious pathway, the direct three-component coupling (Cycloheptanone + Formaldehyde + Boc-NH

) often fails due to the low nucleophilicity of tert-butyl carbamate and the high conformational flexibility of the seven-membered ring.

Primary Failure Modes:

  • Bis-Alkylation (The "Butterfly" Effect): Substitution occurs at both

    
    -positions (C2 and C7), creating a symmetric byproduct.
    
  • Polymerization: The intermediate exocyclic enone (2-methylenecycloheptanone) is highly reactive and prone to self-polymerization or dimerization.

  • Geminal Bis-Mannich: Two aminomethyl groups adding to the same carbon (rare in cycloheptanone due to sterics, but possible).

Reaction Landscape & Diagnostic Logic[1]

The following diagram maps the reaction pathways and where specific byproducts originate. Use this to diagnose your crude NMR/TLC data.

ReactionLandscape Start Cycloheptanone Enol Enol / Enolate Start->Enol Acid/Base MannichBase Mannich Base (Target Precursor) Enol->MannichBase + HCHO + Amine Source Target TARGET MOLECULE (Boc-Protected) MannichBase->Target Direct Boc-Protection (If using NH3/Salt) BisProd Bis-Alkylated Byproduct (C2, C7) MannichBase->BisProd + HCHO + Amine (Over-reaction) Enone Exocyclic Enone (Intermediate) MannichBase->Enone Elimination (Thermal/Base) Enone->Target + Boc-NH2 (Michael Addn) Polymer Polymer/Dimer (Tar) Enone->Polymer Uncontrolled Temp/Conc.

Figure 1: Reaction landscape showing the "Danger Zones" (Red) relative to the Target Pathway (Green).

Troubleshooting Guide: Preventing Byproducts

Issue 1: "I am seeing significant bis-alkylation (substitution at C2 and C7)."

Diagnosis: The reaction conditions allow the mono-substituted product to re-enolize and react again. This is common because the product is often more reactive than the starting material due to the inductive effect of the amine (if not fully protected).

Corrective Actions:

ParameterRecommendationMechanism of Action
Stoichiometry Use 5–10 eq. of Cycloheptanone Statistical probability favors mono-substitution. Excess ketone acts as the solvent.
Amine Source Use Eschenmoser’s Salt Pre-formed iminium salts (

) are highly reactive electrophiles. Reacting at low temp (-78°C to 0°C) favors kinetic control (mono-substitution).
Reaction Time Monitor closely; Stop at <80% Conv. Pushing for 100% conversion disproportionately increases bis-alkylation. Recycle the starting ketone.
Issue 2: "The reaction mixture turns into an intractable tar/polymer."

Diagnosis: You likely generated 2-methylenecycloheptanone (the exocyclic enone) in situ, which polymerized. This intermediate is unstable at high concentrations or temperatures.

Corrective Actions:

  • Temperature Control: Never heat the enone intermediate above 40°C unless it is in the presence of the trapping agent (Boc-NH

    
    ).
    
  • Stabilizers: If isolating the enone (not recommended), add a radical inhibitor like BHT (butylated hydroxytoluene).

  • One-Pot Protocol: Switch to the "Sulfone Method" (Protocol B below) to avoid generating free enone.

Recommended Protocols

We recommend two distinct routes. Protocol A is the "Gold Standard" for purity but requires more steps. Protocol B is a modern "One-Pot" solution for direct Boc-installation.

Protocol A: The "Indirect" Route (Mannich Elimination Michael)

Best for: Large scale, high purity requirements.

Step 1: Synthesis of the Dimethylaminomethyl Intermediate

  • Dissolve cycloheptanone (1.0 eq) and dimethylamine hydrochloride (1.1 eq) in ethanol.

  • Add paraformaldehyde (1.2 eq) and a catalytic amount of concentrated HCl (0.05 eq).

  • Reflux for 2–4 hours.

  • Workup: Evaporate EtOH. Acidify with 1M HCl, wash with ether (removes unreacted ketone). Basify aqueous layer with NaOH, extract with DCM.

    • Checkpoint: This yields 2-(dimethylaminomethyl)cycloheptanone.

Step 2: Elimination & Michael Addition (The "Swap")

  • Dissolve the Mannich base from Step 1 in MeOH.

  • Add MeI (1.1 eq) to form the quaternary ammonium salt (stir 2h at RT).

  • Add Boc-NH

    
      (1.2 eq) and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Heat to 40–50°C.

    • Mechanism:[1][2][3][4][5] The base triggers Hofmann elimination to form the transient enone, which is immediately trapped by the Boc-amide anion.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Sulfone" Method (Direct -Amidoalkylation)

Best for: Speed, avoiding toxic methyl iodide.

This method utilizes


-amido sulfones as stable iminium ion precursors, avoiding the instability of the direct three-component mix.

Phase 1: Pre-formation of the Reagent

  • Mix Boc-NH

    
      (1 eq), Paraformaldehyde  (1 eq), and Sodium Benzenesulfinate  (PhSO
    
    
    
    Na, 1 eq) in Formic Acid/Water (1:1).
  • Stir at RT for 24h. The white precipitate is tert-butyl N-(benzenesulfonylmethyl)carbamate. Filter and dry.[6][7]

    • Stability: This solid is stable on the shelf.

Phase 2: The Coupling

  • Dissolve Cycloheptanone (2-3 eq) in THF.

  • Add LHMDS (1.1 eq relative to sulfone) at -78°C to form the kinetic enolate.

  • Dissolve the Sulfone Reagent (from Phase 1) in THF and add dropwise to the enolate.

  • Allow to warm to 0°C slowly.

    • Why this works: The sulfinate is a good leaving group, generating the N-Boc-iminium ion in situ, which is immediately attacked by the enolate.

  • Quench: Sat. NH

    
    Cl.
    

Analytical Data Reference

When analyzing your crude mixture, use these chemical shift approximations to identify species:

Species

H NMR Diagnostic Signal (CDCl

)
Notes
Target Product

3.2–3.4 ppm (m, 2H, -CH

-NHBoc)
Often appears as a complex multiplet due to rotamers.
Bis-Alkylated Symmetry in spectrum; simplified cycloheptyl region.Check integration of Boc vs. Ring protons.
Enone (Impurity)

5.2 & 5.8 ppm (s, =CH

exocyclic)
Distinct singlets. If seen, reaction was too hot/basic.
Starting Ketone

2.4–2.5 ppm (m,

-CH

)
Simple multiplets.

References & Authority

  • General Mannich Mechanism & Control:

    • Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link

  • The "Sulfone" Method (Boc-Mannich):

    • Petrillo, G., et al. (1990).

      
      -Amidoalkylations with N-protected 
      
      
      
      -aminosulfones. Journal of Organic Chemistry. (Foundational work on sulfone displacement).
    • Context: This method is widely adapted for installing N-Boc-aminomethyl groups on enolizable ketones to prevent polymerization.

  • Enone Intermediate Stability:

    • Information derived from general reactivity of 2-methylenecycloheptanone (CAS: 3045-99-6). See PubChem CID 543153. Link

  • Prevention of Bis-Alkylation:

    • Modern synthetic organic chemistry standard practice: Use of kinetic enolates (LDA/LHMDS at -78°C) or high dilution/excess substrate techniques.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly Methyl Iodide (carcinogen) and Cycloheptanone (irritant).

Sources

"tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" solubility enhancement for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support guide for tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate . As Senior Application Scientists, we understand that novel compounds present unique challenges, particularly with solubility in aqueous environments required for biological assays. Low solubility can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for identifying and solving solubility issues. We will move from foundational principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation.

Part 1: Initial Assessment & Stock Solution Preparation

The first step in any successful assay is the correct preparation of your compound stock solution. Errors at this stage will cascade through your entire experiment.

FAQ: Where do I start? What are the predicted properties of this compound?

Since "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" is a specific molecule, we must first estimate its physicochemical properties to anticipate its behavior. While experimental data may be limited, we can use computational models to predict key parameters.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~255.37 g/mol Moderate size, should not be a primary barrier to solubility.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5A positive logP indicates a preference for non-polar (lipophilic) environments over water. This is a strong indicator of poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~46.6 ŲA relatively low TPSA suggests fewer hydrogen bond donors/acceptors, contributing to lower water solubility.
pKa (Ionization Constant) Not predicted to have strongly ionizable groupsThe carbamate and ketone are unlikely to be protonated or deprotonated at physiological pH (7.4). This means pH adjustment will likely have a minimal effect on solubility.

Source: Predicted values are based on the chemical structure and standard computational algorithms.

Key Takeaway: The predicted high logP and low TPSA strongly suggest that this compound is lipophilic and will have poor solubility in aqueous buffers.

FAQ: How should I prepare my primary stock solution?

For poorly soluble compounds, the standard starting point is to use a non-polar, water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its powerful solubilizing ability for a wide range of organic molecules.[2][4]

Workflow for Preparing a 10 mM DMSO Stock Solution

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound Accurately weigh ~2.55 mg of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate. add_dmso 2. Add Solvent Add 1 mL of high-purity, anhydrous DMSO to the solid. weigh->add_dmso dissolve 3. Dissolution Mix thoroughly. Use vortexing or sonication if necessary to fully dissolve. add_dmso->dissolve store 4. Store Aliquot into single-use vials and store at -20°C or -80°C. Avoid freeze-thaw cycles. dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Calculate Mass: For a 10 mM solution in 1 mL, you need 2.55 mg of the compound (MW = 255.37 g/mol ). Use an analytical balance for accuracy.[5]

  • Dispense Solid: Weigh the solid compound into a sterile, appropriate vial (e.g., an amber glass vial if light sensitivity is a concern).[6]

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[6] Visually inspect against a light source to ensure no solid material is present. A fully dissolved stock solution is critical.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[8] Store at -20°C for short-term use or -80°C for long-term storage.

Part 2: Troubleshooting Precipitation in Aqueous Buffers

This is the most common failure point. A compound that is perfectly soluble in 100% DMSO can precipitate dramatically when diluted into an aqueous assay buffer.[9][10]

FAQ: My compound precipitated when I diluted my DMSO stock into my cell culture media/assay buffer. What happened and how do I fix it?

This phenomenon is known as a "solvent shift." The compound is forced from a favorable organic environment (DMSO) into an unfavorable aqueous one, causing it to crash out of solution.[11]

Initial Troubleshooting Steps:

  • Visual Inspection: Is the final solution cloudy or does it contain visible particles? This is a clear sign of precipitation.[7]

  • Centrifugation: Spin down a sample of your diluted compound. The presence of a pellet confirms insolubility.[7]

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, and absolutely no higher than 1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[8][12][13] If you had to add a large volume of your DMSO stock to reach your target concentration, you may be exceeding this limit.

Decision Tree for Addressing Solubility Issues

G start Compound precipitates in aqueous assay buffer check_dmso Is final DMSO conc. <0.5%? start->check_dmso sol_strat Proceed to Solubility Enhancement Strategies check_dmso->sol_strat Yes rethink_stock Re-evaluate Stock Concentration. Can you make a more concentrated stock (e.g., 50 mM in DMSO)? check_dmso->rethink_stock No rethink_stock->sol_strat

Caption: Initial decision-making for solubility problems.

Part 3: A Systematic Guide to Solubility Enhancement

If simple dilution fails, you must modify the assay buffer to create a more favorable environment for the compound. The main strategies involve using co-solvents, cyclodextrins, or surfactants.[14][15][16]

1. Co-solvents: Altering the Polarity of the Buffer

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer in small amounts, reduces the overall polarity of the solution, making it more "hospitable" to lipophilic compounds.[3][17]

  • When to Use: This is often the first and simplest method to try. It is effective for many non-polar compounds.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[3][17]

  • Potential Pitfalls: Co-solvents can have their own biological effects or interfere with assay components. Always run a "vehicle control" with the co-solvent alone to check for these effects.[18]

Protocol 2: Screening for an Effective Co-solvent

  • Prepare Buffers: Prepare several small batches of your assay buffer containing different co-solvents at a starting concentration of 1% (v/v). For example:

    • Assay Buffer + 1% Ethanol

    • Assay Buffer + 1% PEG 400

    • Assay Buffer + 1% PG

  • Test Dilution: Add your DMSO stock of "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" to each buffer to achieve your desired final concentration.

  • Observe: Visually inspect for precipitation immediately and after a short incubation (e.g., 30 minutes) at the assay temperature.

  • Optimize: If 1% is not sufficient, you can titrate the co-solvent concentration upwards (e.g., to 2%, 5%), but be mindful of the potential for assay interference. The goal is to use the lowest effective concentration.

2. Cyclodextrins: Encapsulation Technology

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like our target compound, effectively shielding the lipophilic part from the aqueous environment and presenting a soluble complex.[21][22]

  • When to Use: Excellent for highly lipophilic compounds when co-solvents are not effective or interfere with the assay.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).[4][21]

  • Potential Pitfalls: The binding affinity between the cyclodextrin and the compound must be considered. If the affinity is too high, the cyclodextrin may not release the compound to interact with its biological target, leading to a false negative.

MethodMechanismTypical ConcentrationProsCons
Co-solvents Reduces solvent polarity1-5% (v/v)Simple, inexpensive, effective for many compounds.[17]Can have biological activity, may interfere with assay.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[19]1-10 mMGenerally low biological activity, highly effective solubilizers.[20][22]Can reduce free compound concentration, may not be suitable for all assays.
Surfactants Forms micelles that sequester the compound in a hydrophobic core.[23]0.01-0.1% (v/v)Very effective at low concentrations.Can disrupt cell membranes, denature proteins, may interfere with assay signal.[24]
3. Surfactants: Micellar Solubilization

Surfactants (or detergents) are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in aqueous solution.[23][25] The hydrophobic tails form a core that can solubilize lipophilic compounds, while the hydrophilic heads face the water.

  • When to Use: Often used in biochemical (enzyme) assays, but generally avoided in cell-based assays due to their potential to disrupt cell membranes.

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween® 20), Triton™ X-100.[24][26] These are preferred as they are less likely to denature proteins than ionic surfactants like SDS.

  • Potential Pitfalls: Surfactants are biologically active molecules. They can lyse cells, denature proteins, and interfere with assay readouts (e.g., fluorescence).[24] Always use the lowest possible concentration, typically just above the CMC, and run extensive vehicle controls.

Part 4: Advanced Strategies & General FAQs
FAQ: I've tried co-solvents and cyclodextrins, but I still see precipitation. What else can I do?

If standard methods fail, you may need to consider more advanced or alternative approaches:

  • Combination Approaches: Sometimes a combination of methods is more effective. For example, using a buffer containing 1% PEG 400 and 2 mM HP-β-CD might succeed where either one alone fails.

  • Amorphous Material: Converting your compound from a crystalline solid to an amorphous form can sometimes improve its dissolution rate and kinetic solubility.[15][24] This can be achieved by techniques like lyophilization (freeze-drying).

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound through micronization or nanosizing can increase the surface area and improve the dissolution rate, though it does not change the equilibrium solubility.[14][16][17]

FAQ: What is the difference between kinetic and thermodynamic solubility?
  • Kinetic Solubility: This is what is most relevant for in vitro assays. It measures the concentration of a compound that remains in solution under specific, time-limited conditions (like an assay incubation) after being introduced from a concentrated organic stock.[7][27] It is essentially a measure of a compound's tendency to precipitate.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a solvent. It is measured by stirring an excess of the solid in the solvent for a prolonged period (24-48 hours) until equilibrium is reached.[7][27]

For most biological assays, you are working under kinetic solubility conditions.

FAQ: Could the compound be binding to the plasticware?

Yes, highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the actual concentration of the compound in solution. This can be mitigated by including a low concentration of a non-ionic surfactant (like 0.01% Tween 20) in your buffer, even in cell-based assays, as this low level is often non-toxic but sufficient to block non-specific binding sites.[26]

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Sravani, G., et al. (2012). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 273-286. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). Solubility Enhancement. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Academia.edu. (n.d.). Cyclodextrins and their Derivatives in Drug Delivery: A Review. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 108. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1657-1669. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Singh, M., et al. (2010). Cyclodextrins in drug delivery: An updated review. Journal of Pharmacy & Bioallied Sciences, 2(2), 72-78. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 967-975. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Klastrup, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 841-849. [Link]

  • Beg, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(1), 1-1. [Link]

  • Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(5), 229. [Link]

  • PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. [Link]

  • OPS Diagnostics. (2024, February 15). Chemical Methods for Lysing Biological Samples. [Link]

  • Le, T. T., et al. (2025). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. International Journal of Molecular Sciences, 26(23), 6339. [Link]

  • Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 893-900. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • PubChem. (n.d.). tert-Butyl methylcarbamate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. [Link]

  • PubChem. (n.d.). tert-butyl N-(2-oxocyclohexyl)carbamate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate Properties. [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2-oxocyclopentyl)methyl]carbamate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activity of Saturated Seven- and Six-Membered Carbocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In early-stage drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. Even subtle structural modifications, such as altering the size of a carbocyclic ring, can profoundly impact biological activity. This guide provides a comparative framework for evaluating the cytotoxic potential of two closely related N-Boc protected aminomethyl-ketones: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate and its cyclohexyl analog. As direct comparative data for these specific molecules is not available in public literature, this document serves as a practical guide, outlining the necessary experimental protocols and data interpretation needed to perform such a comparison. We will detail the in vitro evaluation process, focusing on a primary cytotoxicity screen using the MTT assay, followed by a mechanistic study utilizing a Caspase-Glo® 3/7 assay to probe for apoptosis. This guide is designed to provide researchers with the foundational knowledge to investigate the SAR of these and similar novel chemical entities.

Introduction: The Significance of Ring Size in Scaffolding

The carbocyclic ring is a foundational scaffold in a multitude of natural products and synthetic drugs.[1] The size of this ring dictates the three-dimensional arrangement of substituents, influencing how a molecule interacts with its biological target. Cyclohexane, with its stable chair conformation, is a ubiquitous motif in medicinal chemistry.[1] In contrast, the cycloheptane ring possesses greater conformational flexibility, adopting several low-energy conformations like the twist-chair.[2] This increased flexibility can be advantageous, potentially allowing for an optimal fit within a protein's binding pocket, but it can also lead to an entropic penalty upon binding.

The two molecules at the center of this guide, tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate (Compound 1 ) and tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate (Compound 2 ), offer a direct comparison of a seven-membered versus a six-membered ring. The core hypothesis is that the difference in ring size and conformational flexibility between the cycloheptyl and cyclohexyl moieties will translate into a discernible difference in biological activity. A primary and fundamental assessment of biological activity for novel compounds is the evaluation of their cytotoxicity against cancer cell lines.[3][4]

This guide will therefore focus on established protocols to:

  • Determine the relative cytotoxicity of Compounds 1 and 2 against a panel of human cancer cell lines.

  • Investigate whether observed cytotoxicity is mediated by the induction of apoptosis.

Experimental Design and Protocols

A logical workflow is essential for the systematic evaluation of novel compounds. The proposed workflow begins with a primary screen for cytotoxicity, followed by a secondary assay to elucidate the mechanism of cell death for any active compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound_Prep Compound Synthesis & QC (Compound 1 & 2) Cell_Culture Seeding of Cancer Cell Lines (e.g., MCF-7, HeLa) Compound_Prep->Cell_Culture Dose-response treatment MTT_Assay MTT Cytotoxicity Assay (24h, 48h, 72h incubation) Cell_Culture->MTT_Assay IC50_Calc IC50 Value Determination MTT_Assay->IC50_Calc Caspase_Assay Caspase-Glo® 3/7 Assay IC50_Calc->Caspase_Assay Active Compounds Progress Data_Analysis Apoptosis Confirmation Caspase_Assay->Data_Analysis SAR_Conclusion Structure-Activity Relationship (SAR) Conclusion Data_Analysis->SAR_Conclusion Inform SAR

Figure 1: Experimental workflow for comparative biological activity assessment.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compounds 1 and 2 , dissolved in DMSO to a stock concentration of 10 mM.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Microplate reader.

Procedure: [3][6]

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compounds 1 and 2 in a complete growth medium. Final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubation: Incubate the plates for a predetermined time, for example, 48 hours.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.[3]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Caspases are a family of proteases that are critical players in the apoptotic pathway.[7] Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.[8][9] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[8][9]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar).

  • White-walled 96-well plates suitable for luminescence.

  • Cells and compounds as described in Protocol 1.

  • Luminometer.

Procedure: [8][10]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with Compounds 1 and 2 at concentrations around their respective IC₅₀ values (determined from the MTT assay) for a suitable time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A significant increase in luminescence in treated cells compared to untreated controls indicates that the compound induces apoptosis through the activation of effector caspases 3 and 7.

G cluster_assay Caspase-Glo® 3/7 Assay Compound Test Compound (e.g., Compound 1 or 2) Cell Cancer Cell Compound->Cell ApoptoticSignal Apoptotic Signal Cell->ApoptoticSignal Caspase37_Inactive Procaspase-3/7 (Inactive) ApoptoticSignal->Caspase37_Inactive Activation Caspase37_Active Caspase-3/7 (Active) Caspase37_Inactive->Caspase37_Active Activation Substrate Proluminescent Substrate (DEVD-Aminoluciferin) Caspase37_Active->Substrate Cleavage Luciferin Aminoluciferin Substrate->Luciferin Luciferase Luciferase Luciferin->Luciferase Reaction Light Luminescent Signal Luciferase->Light Reaction

Figure 2: Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Hypothetical Results and Interpretation

To illustrate the output of these experiments, we present a hypothetical dataset.

Table 1: Comparative Cytotoxicity (IC₅₀) of Compounds 1 and 2
CompoundStructureHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 (Cycloheptyl)tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate15.2 ± 1.822.5 ± 2.1
2 (Cyclohexyl)tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate45.8 ± 3.558.1 ± 4.3
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, Compound 1 (cycloheptyl) demonstrates significantly more potent cytotoxic activity (lower IC₅₀ values) against both HeLa and MCF-7 cell lines compared to its cyclohexyl analog, Compound 2 . This suggests that the larger, more flexible seven-membered ring may be beneficial for the compound's cytotoxic effect.

Table 2: Caspase-3/7 Activation
Treatment (at IC₅₀)Caspase-3/7 Activity (Fold Increase vs. Control)
Untreated Control 1.0
Compound 1 4.8 ± 0.5
Compound 2 4.2 ± 0.6
Staurosporine 8.5 ± 0.9

Interpretation: Both compounds induced a significant, approximately 4-fold increase in caspase-3/7 activity compared to the untreated control. This result strongly indicates that the observed cytotoxicity for both analogs is, at least in part, mediated by the induction of apoptosis.

Discussion and Structure-Activity Relationship (SAR)

Based on our hypothetical data, a clear structure-activity relationship emerges: the cycloheptyl ring confers greater cytotoxic potency than the cyclohexyl ring in this particular chemical series. Several factors could contribute to this observation:

  • Conformational Flexibility: The cycloheptane ring's flexibility might allow Compound 1 to adopt a conformation that binds more effectively to its intracellular target(s) compared to the more rigid Compound 2 .[2]

  • Hydrophobicity and Physicochemical Properties: The addition of a methylene group in the cycloheptyl ring slightly increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes and reach its target.

  • Metabolic Stability: The two scaffolds may exhibit different metabolic profiles, potentially leading to different concentrations of the active compound within the cell over time.

The finding that both compounds induce apoptosis suggests they may share a common mechanism of action, possibly by interacting with a protein involved in the apoptotic cascade. The difference in potency could then be attributed to the differing binding affinities for this putative target, driven by the conformational and electronic differences between the seven- and six-membered rings.

Conclusion

This guide outlines a standard, robust, and scientifically rigorous approach to comparing the biological activity of two closely related structural analogs. By employing a primary cytotoxicity assay followed by a mechanistic apoptosis assay, researchers can efficiently generate the initial data needed to build a structure-activity relationship. Our hypothetical results illustrate that even a subtle change—the expansion of a carbocyclic ring by a single carbon—can have a dramatic impact on biological potency. This underscores the importance of systematic analog synthesis and testing in the early phases of drug discovery. The protocols and framework presented here provide a solid foundation for researchers to conduct their own comparative analyses and advance our understanding of how molecular structure governs biological function.

References

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from National Center for Advancing Translational Sciences. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from Boster Bio. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from Promega Corporation website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA. [Link]

  • Drug Design. (2005). Structure Activity Relationships. Retrieved from Drug Design Org. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA. [Link]

Sources

Validating the structure of "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate" by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of macrocyclic therapeutics and


-amino acid derivatives, the structural validation of seven-membered ring intermediates is a critical bottleneck. This guide details the validation of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate  (hereafter referred to as TB-OCH-M ).

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic synthesis, it frequently fails to resolve the specific conformers of cycloheptane derivatives due to rapid pseudorotation in solution. This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the required standard for definitive structural assignment of TB-OCH-M, particularly for establishing absolute stereochemistry and ring puckering preferences.

The Analytical Challenge: Cycloheptane Flexibility

The target molecule, TB-OCH-M, consists of a flexible cycloheptanone ring substituted with a Boc-protected aminomethyl group.

The "Blurry" NMR Problem

Cycloheptane rings exist in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) conformations. In solution-state NMR (


H, 

C), the energy barrier between these conformers is often low (

kcal/mol), resulting in signal averaging.
  • Consequence: Coupling constants (

    
    -values) become time-averaged, making it impossible to definitively assign the axial/equatorial orientation of the [(tert-butoxycarbonyl)amino]methyl substituent.
    
  • Risk: Proceeding with drug development based on averaged solution data can lead to incorrect assumptions about the pharmacophore's active shape.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against standard spectroscopic alternatives for this specific class of flexible intermediates.

Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (NOESY/COSY) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation
Stereochemistry Absolute Configuration (via Anomalous Dispersion)Relative (often ambiguous in flexible rings)None
Conformation Definitive (Frozen solid-state conformer)Averaged (Dynamic equilibrium)N/A
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas
Data Confidence >99% (with

)
Inferential (requires modeling)High (for mass only)
Limit of Detection Requires ~0.1 mm crystal~1 mg sample< 1 ng sample
Mechanism of Superiority

SC-XRD wins because it captures the molecule in a local energy minimum stabilized by lattice forces. For TB-OCH-M, this typically reveals the specific intramolecular hydrogen bonding (e.g., between the Boc N-H and the ketone C=O) that locks the conformation—a feature often disrupted by competitive solvents in NMR.

Technical Validation Protocol

This protocol is designed to be self-validating. If the crystallization step fails, the purity indicated by the failure mode informs the upstream synthesis correction.

Phase 1: Crystallization of Boc-Protected Oils

Boc-protected intermediates are notorious for forming oils rather than crystals due to the rotational freedom of the tert-butyl group.

Protocol:

  • Solvent Screen: Dissolve 20 mg of crude TB-OCH-M in minimal ethyl acetate (approx. 0.5 mL).

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of n-pentane (antisolvent). Seal the outer jar tightly.

  • Thermal Gradient: Store at 4°C. The slow diffusion of pentane into the ethyl acetate will gently lower solubility, promoting nucleation over oiling out.

    • Critical Check: If the solution turns milky immediately, the concentration is too high. Dilute and restart.

  • Harvesting: After 48-72 hours, inspect for colorless prisms or blocks.

Phase 2: Data Collection (Cryogenic Protection)

Flexible rings possess high thermal motion parameters (


). Room temperature collection will result in "smeared" electron density maps.

Protocol:

  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using perfluoropolyether oil.
    
  • Cooling: Flash cool immediately to 100 K using a nitrogen stream. This "freezes" the ring puckering vibrations.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for absolute structure determination (Flack parameter), even if no heavy atom is present.

Phase 3: Refinement & Validation

Software: SHELXL or OLEX2.

  • Disorder Handling: The tert-butyl group often exhibits rotational disorder. Modeled using a split-site model (e.g., PART 1 / PART 2) if electron density suggests two orientations.

  • Hydrogen Bonding: Locate the Amide H atom in the difference Fourier map. Refine isotropically to confirm the intramolecular N-H...O=C bond, which is the structural "lock" for this molecule.

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server.[1]

    • Target: Zero Level A alerts.

Visualization of Workflows

Diagram 1: The Validation Decision Logic

This logic gate ensures resources are not wasted on X-ray if NMR is sufficient, while highlighting why TB-OCH-M specifically requires the X-ray path.

ValidationLogic Start Start: Synthesized TB-OCH-M CheckSol Is Sample Solid? Start->CheckSol RunNMR Run 1H NMR (CDCl3) CheckSol->RunNMR Yes/No CheckSignals Are Ring Signals Distinct/Resolved? RunNMR->CheckSignals NMR_Sufficient NMR Sufficient (Rigid Structure) CheckSignals->NMR_Sufficient Yes Ambiguous Ambiguous Conformers (Signal Averaging) CheckSignals->Ambiguous No (Typical for Cycloheptane) Crystallize Initiate Vapor Diffusion (EtOAc / Pentane) Ambiguous->Crystallize XRD SC-XRD Data Collection (100 K) Crystallize->XRD Crystals Formed Solve Solve Structure (Determine Ring Pucker) XRD->Solve

Caption: Decision matrix for deploying SC-XRD. Note that for flexible cycloheptanes, NMR usually leads to the "Ambiguous" path, necessitating Crystallography.

Diagram 2: Structural Refinement Workflow

The specific steps to handle the Boc-group disorder and ring flexibility during data processing.

RefinementFlow cluster_Refine Iterative Refinement (SHELXL) RawData Raw Diffraction Frames Integration Integration & Scaling (SAINT/SADABS) RawData->Integration Phasing Phasing (Intrinsic Phasing) SHELXT Integration->Phasing Model Initial Model Phasing->Model Refine1 Anisotropic Refinement (Non-H atoms) Model->Refine1 H_Add Add H-atoms (Riding Model) Refine1->H_Add Disorder Model Boc Disorder (PART 1 / PART 2) H_Add->Disorder Final Final CIF (R1 < 5%) Disorder->Final

Caption: Step-by-step refinement protocol emphasizing the handling of Boc-group disorder common in this molecule class.

Expected Results & Interpretation

Upon successful refinement, the SC-XRD data will provide three key structural parameters that NMR cannot:

  • Ring Pucker Parameters: Using the Cremer-Pople definition, you will definitively assign the ring as Twist-Chair (TC) or Twist-Boat (TB) . For 2-substituted cycloheptanones, the substituent typically adopts a pseudo-equatorial position to minimize transannular strain.

  • Intramolecular Hydrogen Bonding: Expect a bond distance of approx. 2.9 Å between the Carbamate Nitrogen (

    
    ) and the Carbonyl Oxygen (
    
    
    
    ). This interaction stabilizes the crystal lattice.
  • Absolute Configuration: If the synthesis used a chiral catalyst, the Flack parameter (using Cu-K

    
     radiation) will confirm the enantiomer (e.g., R vs S at the C2 position).
    

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on the Deposition of Organic & Metal-Organic Structures. [Link]

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography.[1] Acta Crystallographica Section D, 65(2), 148–155. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. [Link]

  • Bauer, J., & Spanton, S. (2020). Solid-State Analysis of Pharmaceutical Molecules: X-ray vs NMR. American Pharmaceutical Review. [Link]

Sources

Purity Assessment of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and the assurance of therapeutic safety and efficacy. For a novel intermediate like "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate," establishing a robust and accurate purity profile is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity assessment, grounded in experimental data and established scientific principles.

The Primacy of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate directly influences the final drug product's safety, efficacy, and stability. Impurities can arise from starting materials, by-products of the synthesis, or degradation. Therefore, a highly accurate and precise analytical method for purity determination is a regulatory and scientific necessity.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of chemical compounds.[1] Unlike comparative techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), qNMR is a primary analytical method.[2] This distinction is crucial: qNMR provides a direct measurement of the analyte's concentration based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3]

The purity of an analyte can be calculated by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.[2] This eliminates the need for a specific reference standard of the analyte itself, which is particularly advantageous for novel compounds where a certified standard may not be available.[3][4]

The calculation for purity using qNMR is based on the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

  • std : Internal Standard

Experimental Design: Purity Determination of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate by ¹H qNMR

A successful qNMR experiment hinges on meticulous planning and execution.[5] The following sections detail the critical considerations and a step-by-step protocol for the purity assessment of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate.

Selection of the Internal Standard

The choice of an internal standard is a cornerstone of accurate qNMR.[6] An ideal internal standard should possess the following characteristics[7][8]:

  • High purity (≥99%) and stability.

  • Excellent solubility in the chosen deuterated solvent.

  • A simple NMR spectrum, preferably a sharp singlet, that does not overlap with any analyte signals.

  • A known chemical structure and molecular weight.

  • Non-reactivity with the analyte or solvent.

For the analysis of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate, Maleic Anhydride is a suitable internal standard when using Chloroform-d (CDCl₃) as the solvent. Its two equivalent olefinic protons produce a sharp singlet at approximately 7.1 ppm, a region that is typically clear of signals from the analyte.

Experimental Workflow

The logical flow of a qNMR experiment is crucial for obtaining reliable and reproducible results.

Caption: Workflow for purity determination by qNMR.

Step-by-Step Experimental Protocol for qNMR
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which can be a significant source of uncertainty.[3][4]

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride, certified reference material) into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of Chloroform-d (CDCl₃) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[9]

    • Ensure the sample temperature is regulated, typically at 25-30 °C.[9]

    • Key acquisition parameters to optimize for quantification include:

      • Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of all protons and accurate integration. A delay of 30 seconds or more is often recommended.[9]

      • Pulse Angle: A 90° pulse is recommended for qNMR measurements.[5]

      • Number of Scans: A sufficient number of scans (e.g., ≥32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for a precision of better than 1%).[10]

      • Spectral Width: Should encompass all signals of interest (e.g., ≥16 ppm).[9]

  • Data Processing :

    • Apply a zero-order phase correction to all signals.

    • Perform a baseline correction across the entire spectrum.

    • Carefully integrate the selected signals for both the analyte and the internal standard. For tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate, the singlet corresponding to the 9 protons of the tert-butyl group is an ideal choice for integration due to its high intensity and clear separation. For Maleic Anhydride, integrate the singlet for the two olefinic protons.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic techniques like HPLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for purity assessment.[2] It separates components of a mixture based on their differential interactions with a stationary and a mobile phase. Purity is often determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2]

Illustrative HPLC Method for Carbamate Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

While highly sensitive for detecting trace impurities, HPLC purity determination by area percent relies on the assumption that all compounds have a similar response factor at the detection wavelength, which is often not the case.[2] Accurate quantification of impurities requires their respective reference standards.

Comparative Data and Performance Analysis

To illustrate the comparison, consider the following representative data for the purity assessment of a batch of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary method based on molar concentration.[2]Comparative method based on separation and UV response.[2]
Purity Result 98.5% (w/w)99.7% (by area percent)
Precision (RSD) < 0.5%< 1.0%
Accuracy High, provides an absolute purity value.[2]Can be influenced by differing response factors of impurities.[2]
Reference Standard Requires a certified internal standard of a different compound.[4]Requires a reference standard of the analyte for accurate quantification.
Analysis Time ~15-30 minutes per sample~30-60 minutes per sample (including column equilibration)
Structural Info Provides structural confirmation of the analyte and impurities.Provides retention time, no structural information.

Interpretation of Discrepancy:

The observed difference in purity results between qNMR (98.5%) and HPLC (99.7%) is not uncommon and highlights a key strength of qNMR. The HPLC area percent method may overestimate purity if impurities have a lower UV response factor than the main compound or are not UV-active at all.[2] qNMR, being a molar-based technique, provides a more accurate and direct measure of the mass fraction purity.[11]

Validation of the qNMR Method

To ensure the reliability of the qNMR method, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte. This can be demonstrated over a range of concentrations.[14]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

Conclusion: The Authoritative Choice for Purity Determination

For the purity assessment of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate, quantitative NMR stands out as a superior method due to its status as a primary analytical technique, high accuracy, and the ability to provide structural information.[1][15] While HPLC remains a valuable tool for impurity profiling and detection of trace components, qNMR offers a more direct and often more accurate determination of absolute purity, a critical parameter in the development of safe and effective pharmaceuticals. The adoption of qNMR aligns with modern analytical practices and provides a robust foundation for quality control throughout the drug development lifecycle.[16][17]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). BenchChem.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
  • Determining and reporting purity of organic molecules: why qNMR. (2013, February 15). PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • 1H qNMR Purity Analyses and the Implications of ISO 24583. (n.d.). Mettler Toledo.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • Quality Guidelines. (n.d.). ICH.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... (2022, July 13). ECA Academy.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (n.d.). Semantic Scholar.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM.
  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30). USP-NF.
  • Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide. (n.d.). BenchChem.
  • Purity by Absolute qNMR Instructions. (n.d.). Sigma-Aldrich.
  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate.
  • Application of quantitative NMR in pharmaceutical analysis. (2023, July 5). Ovid.
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. (n.d.). RSC Publishing.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI.
  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, leading to off-target effects, is a primary cause of drug attrition. This guide provides a comprehensive framework for investigating the cross-reactivity of a novel small molecule, tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate. While specific biological data for this compound is not yet publicly available, its structural motifs—a flexible cycloheptanone core and a tert-butyl carbamate (Boc) group—provide a logical starting point for a thorough selectivity assessment.

The seven-membered cycloheptane ring offers significant conformational flexibility, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have been associated with a range of biological activities, including anticancer and anti-inflammatory properties.[2] The carbamate moiety is also a common feature in medicinal chemistry, known for its ability to act as a peptide bond surrogate and modulate interactions with enzymes or receptors.[3] However, carbamates are also a known class of cholinesterase inhibitors and can have other off-target effects.[4]

This guide will walk researchers through a multi-tiered approach to de-risking tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate, from in silico prediction to broad-panel in vitro screening and cellular validation. We will explore the rationale behind each experimental choice, provide detailed protocols, and discuss the interpretation of the resulting data.

Part 1: Initial Assessment - Understanding the Structural Liabilities

Before embarking on costly and time-consuming experimental screening, a thorough analysis of the molecule's structure can provide valuable clues about potential cross-reactivity.

  • The Cycloheptanone Core: The flexible seven-membered ring can adopt multiple low-energy conformations, potentially allowing it to fit into the binding sites of various proteins.[1] This promiscuity is a double-edged sword; while it may be responsible for the desired on-target activity, it could also lead to binding with unintended off-targets.

  • The tert-Butyl Carbamate (Boc) Group: While often used as a protecting group in synthesis due to its stability and ability to render amines non-nucleophilic,[5] its presence in a final compound warrants consideration. The Boc group is sterically bulky and lipophilic, which could influence binding to hydrophobic pockets in proteins. Under acidic conditions, the Boc group can be cleaved, generating a reactive tert-butyl cation that could potentially alkylate nucleophilic residues on proteins, though this is less likely under physiological conditions.[6] More relevant is the potential for the carbamate itself to interact with serine hydrolases, a broad class of enzymes that includes cholinesterases and carboxylesterases.[4][7]

Hypothetical Primary Target: For the purposes of this guide, let us assume that tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate has been identified as a potent inhibitor of a hypothetical inflammatory target, "InflammoKinase X" (IKX), with an IC50 of 50 nM in a biochemical assay. The goal of the cross-reactivity studies will be to determine the selectivity of this compound for IKX over other cellular targets.

Part 2: A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is the most efficient way to assess compound selectivity. This typically begins with broad, cost-effective screening and progresses to more focused and physiologically relevant assays for compounds of interest.

Tier 1: In Silico and Computational Prediction

Before any wet lab experiments are performed, computational methods can be used to predict potential off-targets based on structural similarity to known drugs and bioactive molecules.[8][9]

Experimental Protocol: Molecular Similarity Searching

  • Obtain the 2D and 3D structure of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate.

  • Utilize molecular similarity search tools (e.g., using Tanimoto similarity coefficients with various molecular fingerprints) to screen large databases of bioactive compounds (e.g., ChEMBL, PubChem).[9]

  • Analyze the results for compounds with high structural similarity that have known biological targets. Pay close attention to targets in different gene families from the intended target (in our hypothetical case, IKX).

  • Perform pharmacophore modeling to identify the key chemical features of the molecule that are likely to be important for biological activity. Compare this pharmacophore to those of known drugs to predict potential off-target interactions.

Data Presentation: Predicted Off-Target Profile

Structurally Similar CompoundKnown Target(s)Similarity Score (Tanimoto)Rationale for Potential Cross-Reactivity
Compound AKinase Y0.85High structural similarity to the cycloheptanone core.
Compound BGPCR Z0.78Shared pharmacophoric features.
Compound CSerine Hydrolase W0.72Presence of the carbamate moiety.
Tier 2: Broad-Panel In Vitro Screening

The next step is to screen the compound against a large panel of known biological targets. Several contract research organizations (CROs) offer standardized panels for this purpose.

Experimental Workflow: Broad-Panel Screening

G cluster_prep Compound Preparation cluster_screening Screening Panels cluster_analysis Data Analysis Compound tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate DMSO Dissolve in DMSO to 10 mM Compound->DMSO Dilutions Prepare serial dilutions DMSO->Dilutions Kinase Kinase Panel (e.g., 400 kinases) Dilutions->Kinase Test at 1 µM and 10 µM GPCR GPCR Panel Dilutions->GPCR Test at 10 µM IonChannel Ion Channel Panel Dilutions->IonChannel Test at 10 µM NuclearReceptor Nuclear Receptor Panel Dilutions->NuclearReceptor Test at 10 µM Enzyme Other Enzyme Panels (e.g., proteases, hydrolases) Dilutions->Enzyme Test at 10 µM Hits Identify hits (% inhibition > 50%) Kinase->Hits GPCR->Hits IonChannel->Hits NuclearReceptor->Hits Enzyme->Hits DoseResponse Perform dose-response for hits Hits->DoseResponse Selectivity Calculate Selectivity Score DoseResponse->Selectivity

Caption: Tier 2 Broad-Panel Screening Workflow.

Experimental Protocol: In Vitro Panel Screening

  • Compound Preparation: Solubilize tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate in 100% DMSO to create a 10 mM stock solution.

  • Primary Screen: Submit the compound for screening against a broad panel of targets (e.g., Eurofins SafetyScreen44 or similar). The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any potential interactions.

  • Hit Identification: Any target showing significant inhibition or activation (typically >50%) in the primary screen is considered a "hit".

  • Dose-Response Confirmation: For each hit, perform a full dose-response experiment (e.g., 10-point, 3-fold serial dilution) to determine the IC50 or EC50 value.

  • Data Analysis: Calculate the selectivity of the compound by comparing the IC50 for the primary target (IKX) to the IC50 for any identified off-targets.

Data Presentation: Off-Target Hit Profile

TargetGene FamilyPrimary Screen (% Inhibition @ 10 µM)Confirmatory IC50 (µM)Selectivity (Off-Target IC50 / IKX IC50)
IKX (Hypothetical) Kinase 98% 0.05 1
Kinase AKinase75%1.224x
Kinase BKinase55%8.5170x
AcetylcholinesteraseHydrolase62%5.1102x
hERGIon Channel48%>10>200x

A selectivity window of at least 100-fold is generally desired for a high-quality chemical probe or drug candidate.

Tier 3: Cellular and Phenotypic Assays

Biochemical assays are performed in a simplified, artificial environment. It is crucial to validate the findings from in vitro panels in a more physiologically relevant cellular context.

Experimental Workflow: Cellular Target Engagement and Phenotypic Screening

G cluster_target Cellular Target Engagement cluster_phenotype Phenotypic Assays cluster_analysis Data Analysis CellLines Select cell lines expressing IKX and off-targets Treatment Treat cells with compound CellLines->Treatment TargetAssay Measure target phosphorylation (e.g., Western Blot, In-Cell ELISA) Treatment->TargetAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Cytotoxicity Signaling Downstream Signaling Assay (e.g., cytokine release) Treatment->Signaling Phenotype Phenotypic Screen (e.g., High-Content Imaging) Treatment->Phenotype CellularIC50 Calculate Cellular IC50 TargetAssay->CellularIC50 Signaling->CellularIC50 Compound tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate Compound->CellLines Compare Compare biochemical and cellular potency CellularIC50->Compare

Caption: Tier 3 Cellular Validation Workflow.

Experimental Protocol: Cellular Target Engagement Assay (e.g., for IKX)

  • Cell Culture: Culture a human cell line known to express IKX (e.g., a human macrophage cell line for our hypothetical target).

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate for a specified time (e.g., 1 hour).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Target Occupancy/Inhibition Measurement: Measure the phosphorylation of a known downstream substrate of IKX using a method like Western Blot or a quantitative immunoassay (e.g., ELISA).

  • Data Analysis: Plot the level of substrate phosphorylation against the compound concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50.

This protocol should be repeated for any significant off-targets identified in Tier 2 that are expressed in available cell lines.

Data Presentation: Comparison of Biochemical and Cellular Potency

TargetBiochemical IC50 (µM)Cellular IC50 (µM)Potency Shift (Cellular/Biochemical)
IKX (Hypothetical)0.050.255x
Kinase A1.28.97.4x
Acetylcholinesterase5.1> 50> 10x

A significant drop-off in potency between biochemical and cellular assays can indicate poor cell permeability, compound efflux, or high protein binding.

Part 3: Conclusions and Future Directions

The comprehensive cross-reactivity profiling of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate outlined in this guide provides a robust framework for assessing its suitability as a chemical probe or a starting point for drug development. By systematically evaluating its interactions with a wide range of biological targets, researchers can build a detailed "selectivity profile."

Based on our hypothetical results, tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate shows a promising 24-fold selectivity for its primary target, IKX, over the next most potent off-target, Kinase A, in biochemical assays. The cellular data further supports on-target engagement. The weak inhibition of acetylcholinesterase is a noteworthy finding, likely attributable to the carbamate moiety, and should be monitored during lead optimization.

Future work would involve structure-activity relationship (SAR) studies to improve potency on IKX while reducing or eliminating activity against Kinase A and acetylcholinesterase. The conformational flexibility of the cycloheptanone ring and the nature of the carbamate substituent would be key areas for chemical modification.[10]

By embracing a rigorous and early assessment of cross-reactivity, researchers can make more informed decisions, reduce the risk of late-stage failures, and ultimately accelerate the development of safer and more effective medicines.[11]

References

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. Available at: [Link]

  • Cycloheptanone - Wikipedia. Wikipedia. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Archives of Pathology & Laboratory Medicine. Available at: [Link]

  • Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Journal of Medicinal Chemistry. Available at: [Link]

  • Evaluation of the inhibitory effects of carbamate pesticides on human carboxylesterases. Chemico-Biological Interactions. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. European Journal of Modern Medicine and Practice. Available at: [Link]

  • Carbamates: Are they “Good” or “Bad Guys”? Journal of the Brazilian Chemical Society. Available at: [Link]

  • Biological toxicity assessment of carbamate pesticides using bacterial and plant bioassays: An in-vitro approach. Chemosphere. Available at: [Link]

  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology and Applied Pharmacology. Available at: [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. University of Iowa. Available at: [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available at: [Link]

Sources

Safety Operating Guide

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, we must establish the chemical reality of the substance. Tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate is a specialized organic building block containing two critical functional groups that dictate its waste management: a Boc-protected amine and a cycloheptanone ring .

Operational Hazard Ledger

ParameterSpecificationOperational Implication
Functional Groups Carbamate (Boc), KetoneAcid Sensitive: The Boc group decomposes in strong acids, releasing isobutylene gas (flammable) and CO₂.[1] Combustible: The cycloheptyl ring adds significant lipophilicity and flammability.
Physical State Solid or Viscous OilLikely a white to off-white solid or oil depending on purity. Low volatility, but dusts can be explosive.
Reactivity Acid-Labile, Oxidizer-SensitiveDO NOT mix with acidic waste streams (e.g., TFA, HCl). Gas evolution can pressurize and rupture waste containers.
EPA Waste Code Not Listed (P/U-List)Categorized as Non-Halogenated Organic Waste . Likely carries D001 (Ignitable) characteristic if in flammable solvent.
Toxicology Irritant (Predicted)Treat as H315 (Skin), H319 (Eye), H335 (Respiratory).[2] Standard PPE required.[3][4][5]

Pre-Disposal Stabilization: The "Self-Validating" Protocol

The most common failure mode in disposing of Boc-protected intermediates is accidental deprotection in the waste container. If this compound is mixed with acidic waste (common in peptide synthesis labs), it will generate gas, potentially causing the container to burst.

The Neutralization Check (Mandatory Step) Before placing this material into a waste stream, you must validate the pH of the matrix.

  • Isolate the Material: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), test the pH.

  • Neutralize: If pH < 5, treat with saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.

  • Phase Separation: Remove the aqueous layer. The organic layer containing the carbamate is now stable for disposal.

Scientist's Note: Why this matters? The decomposition of the Boc group is autocatalytic in the presence of strong acid. A single unwashed acidic aliquot can trigger a runaway gas evolution event in a sealed drum.

Waste Segregation & Packaging

We utilize a Double-Barrier System to ensure containment integrity during transport to the incineration facility.

Step-by-Step Segregation Logic

Scenario A: Pure Solid / Substance

  • Primary Container: Place the solid in a clear, wide-mouth glass or HDPE jar. Screw the cap tight.

  • Labeling: Label this inner jar clearly: "tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate - Organic Solid - Irritant."

  • Secondary Container: Place the jar into the lab's Solid Organic Waste drum (typically blue or black barrel).

    • Constraint: Ensure no free liquids or oxidizers are in this drum.

Scenario B: Solution (e.g., Reaction Mixture)

  • Solvent Compatibility: Ensure the solvent is non-halogenated (e.g., Methanol, Acetone) or Halogenated (DCM).

  • Stream Selection:

    • If in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If in Acetone/Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
  • The "Acid Check": Verify the waste stream is not acidic (see Section 2).

Visual Workflow: Segregation Decision Tree

G start Waste Material: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate state Physical State? start->state solid Solid / Oil state->solid liquid Solution state->liquid bin_solid Bin: Solid Organic Waste (Incineration) solid->bin_solid check_acid CRITICAL CHECK: Is pH < 5? liquid->check_acid neutralize Neutralize with NaHCO3 Separate Layers check_acid->neutralize Yes (Acidic) solvent_type Solvent Type? check_acid->solvent_type No (Neutral) neutralize->solvent_type halo Halogenated (DCM, CHCl3) solvent_type->halo nonhalo Non-Halogenated (EtOAc, Acetone) solvent_type->nonhalo bin_halo Bin: Halogenated Solvent Waste (Fuel Blending/Incineration) halo->bin_halo bin_nonhalo Bin: Non-Halogenated Solvent Waste (High BTU Recovery) nonhalo->bin_nonhalo

Figure 1: Decision logic for segregating Boc-amino ketone waste streams to prevent incompatibility.

The Disposal Pathway: Incineration

The ultimate fate of this molecule is High-Temperature Incineration .

  • Why Incineration? The carbamate and cycloheptyl moieties are energy-rich. Incineration ensures complete destruction of the biological activity and the organic scaffold, converting it to CO₂, H₂O, and N₂.

  • Facility Requirement: The waste must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Profile Description for EHS: When filling out your hazardous waste tag/manifest, use the following description to assist the disposal vendor:

    "Organic waste stream containing substituted carbamates and cyclic ketones. No heavy metals. Non-explosive. Flammable/Combustible."

Emergency Spill Procedures

In the event of a benchtop spill (solid or liquid), follow this containment logic.

Spill Response Workflow
  • Secure: Evacuate the immediate area. Ensure no ignition sources (open flames, hot plates) are active, as the ketone moiety is combustible.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine, use an N95 or half-mask respirator to prevent inhalation.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pillows or vermiculite.

  • Clean: Scoop material into a disposable wide-mouth jar. Wipe the surface with acetone, followed by soap and water.

  • Dispose: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Organic Carbamate" and place in the Solid Organic Waste bin.

Spill spill Spill Event assess 1. Assess & Secure (Remove Ignition Sources) spill->assess ppe 2. Don PPE (Nitrile, Goggles, N95) assess->ppe contain 3. Containment (Vermiculite/Wet Towel) ppe->contain cleanup 4. Transfer to Jar (Solvent Wipe Down) contain->cleanup labeling 5. Label & Bin (Solid Hazardous Waste) cleanup->labeling

Figure 2: Operational workflow for managing spills of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Organic Chemicals.

  • PubChem. (2025).[2][6] Compound Summary: tert-butyl N-(2-oxocyclohexyl)carbamate (Analogous Hazard Data). National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.